molecular formula C5H10ClN B2695723 Penta-3,4-dien-1-aminehydrochloride CAS No. 2377032-77-2; 5558-11-2

Penta-3,4-dien-1-aminehydrochloride

Cat. No.: B2695723
CAS No.: 2377032-77-2; 5558-11-2
M. Wt: 119.59
InChI Key: MUSADJFVIAUQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penta-3,4-dien-1-aminehydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59. The purity is usually 95%.
BenchChem offers high-quality Penta-3,4-dien-1-aminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penta-3,4-dien-1-aminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2377032-77-2; 5558-11-2

Molecular Formula

C5H10ClN

Molecular Weight

119.59

InChI

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h3H,1,4-6H2;1H

InChI Key

MUSADJFVIAUQDF-UHFFFAOYSA-N

SMILES

C=C=CCCN.Cl

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Technical Profile: Penta-3,4-dien-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for Penta-3,4-dien-1-amine hydrochloride , a specialized allenic amine building block. The content is structured to support researchers in medicinal chemistry and chemical biology, focusing on synthesis, reactivity, and application in fragment-based drug discovery (FBDD).

CAS: 2377032-77-2

Executive Summary & Chemical Identity

Penta-3,4-dien-1-amine hydrochloride is a terminal allenic primary amine. Unlike standard allylic or propargylic amines, the 1,2-diene (allene) moiety imparts unique electronic and steric properties, making it a high-value "warhead" for mechanism-based enzyme inhibition and a versatile precursor for nitrogen heterocycles via metal-catalyzed cycloisomerization.

The hydrochloride salt form is critical for handling, as free-base terminal allenes are prone to polymerization and volatility.

Chemical Specifications
PropertyDetail
IUPAC Name Penta-3,4-dien-1-amine hydrochloride
CAS Number 2377032-77-2
Molecular Formula C₅H₉N[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 119.59 g/mol (Salt); 83.13 g/mol (Free Base)
Structure HCl · H₂N—CH₂—CH₂—CH=C=CH₂
Chirality Achiral (Terminal carbon C5 possesses two identical hydrogen substituents)
Physical State White to off-white hygroscopic solid
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc

Synthesis & Manufacturing Logic

The synthesis of Penta-3,4-dien-1-amine presents a challenge: installing the sensitive allene moiety without affecting the nucleophilic amine. The most robust industrial route employs the Crabbé-Ma Homologation , which converts a terminal alkyne into a terminal allene extended by one carbon unit.

Synthetic Pathway (The Crabbé-Ma Protocol)

This protocol avoids the use of pre-formed allenyl reagents, instead generating the allene in situ from a stable alkyne precursor.

  • Precursor Selection: 3-Butyn-1-amine (C4) is the starting material.

  • Protection: The amine is Boc-protected to prevent interference with the copper catalyst.

  • Homologation: Reaction with paraformaldehyde and dicyclohexylamine (Cy₂NH) catalyzed by CuBr.

    • Mechanism:[11][4][5][7][8][9][12][13][14][15] The secondary amine (Cy₂NH) acts as both a base and a hydride donor. It forms an iminium ion with formaldehyde, which undergoes alkynyl-copper addition followed by a 1,5-hydride shift to yield the terminal allene.

  • Deprotection: Acidic cleavage of the Boc group yields the target hydrochloride salt.

Visualization: Synthetic Workflow

Synthesis Start 3-Butyn-1-amine (C4 Precursor) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-3-butyn-1-amine Step1->Inter1 Step2 Crabbé-Ma Homologation (CuBr, (CH2O)n, Cy2NH) Inter1->Step2 + 1 Carbon Inter2 N-Boc-Penta-3,4-dien-1-amine (Allene Formation) Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Penta-3,4-dien-1-amine HCl (CAS 2377032-77-2) Step3->Final

Figure 1: Step-wise synthesis via Crabbé-Ma homologation, extending the C4 alkyne to the C5 allene.

Reactivity & Applications in Drug Discovery

A. Precursor for N-Heterocycles (Cycloisomerization)

Penta-3,4-dien-1-amine is a "privileged" substrate for synthesizing 2-vinylpyrrolidines . Under catalysis by Lewis acidic metals (Au(I), Ag(I)), the amine performs an intramolecular nucleophilic attack on the activated allene.

  • Regioselectivity: The reaction typically favors 5-exo-trig cyclization (attacking the central allene carbon, C3) over 6-endo-dig, yielding the pyrrolidine ring with a vinyl group.

  • Catalysts: AuCl₃, AgOTf, or cationic Au(I) phosphine complexes.

B. Mechanism-Based Enzyme Inhibition (Suicide Substrate)

The allenyl amine motif is a potent pharmacophore for inhibiting amine oxidases (e.g., MAO-A, MAO-B, SSAO/VAP-1).

  • Mechanism:

    • The enzyme oxidizes the

      
      -carbon (adjacent to N) to an imine.
      
    • This generates a conjugated electrophilic species (vinyl ketone-like or radical intermediate).

    • A nucleophilic residue in the enzyme active site (e.g., Cysteine or Histidine) covalently bonds to the central allene carbon, irreversibly inactivating the enzyme.

Visualization: Gold-Catalyzed Cyclization Mechanism

Cyclization Substrate Penta-3,4-dien-1-amine (Free Base) Coordination Au(I) Coordination to Distal Double Bond Substrate->Coordination Attack 5-exo-trig Nucleophilic Attack (Amine -> C3) Coordination->Attack Activation Intermediate Vinyl-Gold Intermediate Attack->Intermediate Protodeauration Protodeauration (- Au+) Intermediate->Protodeauration Product 2-Vinylpyrrolidine Protodeauration->Product

Figure 2: Mechanism of Au(I)-catalyzed intramolecular hydroamination yielding 2-vinylpyrrolidine.

Handling & Stability Protocols

Warning: Allenes are thermodynamically unstable relative to their conjugated diene isomers and can polymerize exothermically.

  • Storage: Store the HCl salt at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is significantly more stable than the free base.

  • Free Basing: If the free amine is required (e.g., for cyclization), generate it in situ using a mild base (e.g., NaHCO₃ or Et₃N) immediately prior to reaction. Do not store the free base.

  • Analysis:

    • IR Spectroscopy: Look for the characteristic allene asymmetric stretch at ~1950 cm⁻¹ (strong).

    • ¹H NMR: The terminal allene protons (=CH₂) typically appear as a doublet of doublets at ~4.7–4.8 ppm , and the internal allene proton (=CH-) as a multiplet at ~5.1–5.3 ppm .

References

  • Crabbé-Ma Homologation: Crabbé, P., et al. "Copper-Mediated Homologation of Alkynes to Allenes."[9] J. Chem. Soc., Chem. Commun., 1979, 859–860.[9] Link[9]

  • Mechanism of Homologation: Searles, S., et al. "Mechanism of the Crabbé Allene Synthesis." J. Chem. Soc., Perkin Trans.[9] 1, 1984, 747.[9]

  • Gold-Catalyzed Cyclization: Krause, N., et al. "Gold Catalysis in Organic Synthesis: Efficient Cycloisomerization of α-Aminoallenes to 3-Pyrrolines."[8] J. Am. Chem. Soc., 2004, 126, 4569. Link

  • Enzyme Inhibition: Yu, P. H., et al. "Involvement of SSAO in the metabolism of allenic amines." Biochem. Pharmacol., 1994.

Sources

Reactivity Profile of Terminal Allene Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terminal allene amines represent a privileged scaffold in modern organic synthesis, serving as high-value precursors for nitrogen-containing heterocycles—structures ubiquitous in pharmaceutical agents. The unique electronic architecture of the allene moiety (cumulated


-systems) combined with the nucleophilic potential of the amine allows for divergent reactivity profiles. This guide delineates the mechanistic underpinnings of these systems, distinguishing between intermolecular hydroamination  (accessing allylic amines) and intramolecular cycloisomerization  (accessing pyrrolidines, piperidines, and pyrrolines). Special emphasis is placed on metal-catalyzed activation modes (Au, Cu, Pd) that control regio- and stereoselectivity.

Electronic Structure & Reactivity Fundamentals

The reactivity of terminal allene amines is governed by the orthogonality of the allene


-systems. In a terminal allene (

):
  • The Terminal Carbon (

    
    ):  Generally more accessible sterically but electronically distinct depending on the metal catalyst employed.
    
  • The Central Carbon (

    
    ): 
    
    
    
    -hybridized and highly electrophilic upon metal coordination.
  • The Amine Tether: Acts as an internal nucleophile. The tether length (

    
    ) dictates the ring size and the favored cyclization mode (Baldwin’s rules vs. electronic bias).
    
The Selectivity Challenge

The core challenge in exploiting these substrates is controlling the regioselectivity of the nucleophilic attack:

  • Markovnikov addition: Attack at the internal (

    
    ) or substituted (
    
    
    
    ) carbon.
  • Anti-Markovnikov addition: Attack at the terminal (

    
    ) carbon.
    

Intermolecular Hydroamination: Accessing Allylic Amines

Intermolecular addition of amines to terminal allenes is a direct route to allylic amines. The choice of catalyst inverts the regioselectivity.[1]

Copper-Catalyzed Hydroamination (Ligand-Free)

Copper triflate (


) has emerged as a robust catalyst for the hydroamination of terminal allenes with secondary amines.
  • Mechanism: Activation of the allene by in-situ generated cationic Cu(I).[2]

  • Selectivity: Exclusively yields (E)-allylamines (Anti-Markovnikov-like linear product).

  • Utility: High functional group tolerance, suitable for late-stage functionalization.

Gold-Catalyzed Hydroamination

Gold(I) complexes (e.g.,


) typically favor Markovnikov  addition due to the formation of a stable vinyl-gold intermediate at the terminal position.

Comparative Reactivity Table:

Catalyst SystemSubstrate ScopeMajor ProductRegioselectivityMechanism Type
Cu(OTf)₂ (cat.) Terminal Allenes +

Amines
(E)-AllylamineLinear (

attack)
Lewis Acid Activation
(NHC)AuCl / AgOTf Terminal Allenes + CarbamatesAllylic CarbamateBranched (

attack)

-Activation / Protodeauration
Pd(0) / Acid Terminal Allenes +

Amines
Branched AllylamineBranchedHydropalladation

Intramolecular Cycloisomerization: Heterocycle Synthesis

This is the most critical application for drug discovery, allowing the rapid assembly of saturated N-heterocycles from acyclic precursors.

-Amino Allenes: 5-exo vs. 6-endo

Tethered amines (homoallenyl amines) undergo cyclization catalyzed by Au(I) or Ag(I).

  • 5-exo-dig cyclization: Forms pyrrolidines . Generally kinetically favored.

  • 6-endo-dig cyclization: Forms piperidines . Can be favored by specific ligand electronics or substitution patterns on the amine.

-Allenyl Amines: Axis-to-Center Chirality Transfer

A special class where the amine is directly attached to the allene terminus or separated by one carbon (


-amino allenes).
  • Reaction: Au(III)-catalyzed cycloisomerization to 3-pyrrolines .

  • Stereochemistry: The axial chirality of the allene is transferred to the carbon center of the pyrroline with high fidelity (

    
     ee).
    
Mechanistic Visualization

The following diagram illustrates the divergent pathways for a


-amino terminal allene under Gold catalysis.

ReactivityPathways Substrate Gamma-Amino Terminal Allene (R-NH-CH2-CH2-CH=C=CH2) Coordination Au(I)-Allene Complex (Pi-Activation) Substrate->Coordination + [Au]+ Path5Exo 5-exo-dig Transition State Coordination->Path5Exo Kinetic Control Path6Endo 6-endo-dig Transition State Coordination->Path6Endo Ligand/Substrate Bias VinylAu5 Vinyl Gold Intermediate (5-ring) Path5Exo->VinylAu5 N-attack at C(beta) VinylAu6 Vinyl Gold Intermediate (6-ring) Path6Endo->VinylAu6 N-attack at C(gamma) ProdPyrrolidine 2-Vinyl Pyrrolidine VinylAu5->ProdPyrrolidine Protodeauration ProdPiperidine Piperidine Derivative VinylAu6->ProdPiperidine Protodeauration

Caption: Divergent cyclization pathways of


-amino allenes catalyzed by cationic Gold(I) complexes.

Experimental Protocols

Protocol A: Copper-Catalyzed Intermolecular Hydroamination

Target: Synthesis of (E)-N-allylpiperidine derivatives.

Reagents:

  • Terminal Allene (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • 
     (10 mol%)
    
  • Solvent: 1,4-Dioxane (dry)

Methodology:

  • Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

    
     (10 mol%).
    
  • Addition: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to allene). Add the secondary amine followed by the terminal allene via syringe.

  • Reaction: Seal the tube and heat to 80°C for 12–24 hours. Monitor by TLC or GC-MS for consumption of the allene.

  • Workup: Cool to room temperature. Dilute with

    
     and filter through a short pad of neutral alumina (to remove Cu salts).
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc + 1%

    
     to prevent amine tailing).
    

Validation Check:

  • The product should show a characteristic trans-coupling constant (

    
     Hz) for the allylic alkene protons in 
    
    
    
    NMR.
Protocol B: Gold(III)-Catalyzed Cycloisomerization to 3-Pyrrolines

Target: Chiral transfer synthesis of substituted pyrrolines.

Reagents:

  • 
    -Amino Allene (Enantioenriched, 1.0 equiv)
    
  • 
     (2-5 mol%)
    
  • Solvent:

    
     (anhydrous)
    

Methodology:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Solution: Dissolve the

    
    -amino allene in 
    
    
    
    (0.1 M).
  • Catalysis: Add

    
     (dissolved in minimal DCM) dropwise at 0°C  (ice bath) to suppress side reactions.
    
  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Reaction is typically fast.

  • Quench: Add a drop of

    
     to deactivate the catalyst.
    
  • Purification: Direct filtration through silica gel and concentration.

Validation Check:

  • Chirality transfer can be verified by HPLC using a chiral stationary phase. Retention of configuration is expected.

Mechanistic Deep Dive: The Gold Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting low yields or poor selectivity.

GoldCycle Start Active Catalyst [L-Au]+ Complex Au-Allene Pi-Complex Start->Complex Coordination Transition Transition State (Nucleophilic Attack) Complex->Transition Intramolecular Amine Attack VinylGold Vinyl-Gold Intermediate Transition->VinylGold C-N Bond Formation Protonation Protodeauration Step VinylGold->Protonation + H+ Product Cyclized Amine + Regenerated [L-Au]+ Protonation->Product - [L-Au]+ Product->Start Cycle Repeats

Caption: Simplified catalytic cycle for the Gold(I)-catalyzed hydroamination/cyclization of allenes.

References

  • Blieck, R., Bahri, J., Taillefer, M., & Monnier, F. (2016).[3] Copper-Catalyzed Hydroamination of Terminal Allenes. Organic Letters, 18(7), 1482–1485. [Link]

  • Kinder, R. E., Zhang, Z., & Widenhoefer, R. A. (2008).[4] Intermolecular Hydroamination of Allenes with N-Unsubstituted Carbamates Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex.[5] Organic Letters, 10(15), 3157–3159. [Link]

  • Krause, N., & Hoffmann-Röder, A. (2004). Gold(III) Chloride-Catalyzed Cycloisomerization of α-Aminoallenes to 3-Pyrrolines.[6] Organic Letters, 6, 2551. [Link]

  • Toste, F. D., et al. (2012). Gold(I)-Catalyzed Stereoconvergent, Intermolecular Enantioselective Hydroamination of Allenes.[4][7] Journal of the American Chemical Society, 134, 15263. [Link]

Sources

Navigating the Niche: A Technical Guide to Sourcing and Verifying Penta-3,4-dien-1-amine Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Sourcing Non-Commercial Reagents

In the quest for novel therapeutics and advanced materials, the demand for unique molecular scaffolds is ever-present. Penta-3,4-dien-1-amine hydrochloride, with its terminal primary amine and sterically accessible allene functional group, is a prime candidate for constructing complex molecular architectures. The allene moiety, characterized by its two cumulative double bonds, imparts axial chirality and serves as a versatile handle for a variety of chemical transformations.

A thorough search of commercial chemical catalogs reveals a critical reality: Penta-3,4-dien-1-amine hydrochloride is not a stock chemical. This absence necessitates a pivot from procurement to production, specifically through custom chemical synthesis. This guide is structured to illuminate the path of custom synthesis, transforming a sourcing challenge into a manageable and successful component of your research pipeline.

The Custom Synthesis Pathway: From Concept to Compound

Engaging a custom synthesis provider is a multi-step process that requires careful planning and clear communication. The following sections outline a robust workflow for managing this process effectively.

Identifying and Qualifying Custom Synthesis Partners

The selection of a reliable custom synthesis partner is paramount. The ideal partner will not only have a strong track record in synthetic organic chemistry but also a transparent and collaborative project management style.

Key Vetting Criteria for Custom Synthesis Suppliers:

  • Expertise in Relevant Chemistries: Inquire about their experience with allene synthesis, handling of volatile amines, and salt formation.

  • Scale-up Capabilities: Ensure the supplier can meet your quantity requirements, from milligrams for initial screening to kilograms for later-stage development.

  • Analytical Capabilities: A well-equipped analytical laboratory is non-negotiable. Verify their proficiency with techniques such as NMR, LC-MS, HPLC, and FTIR.

  • Project Management and Communication: Look for a partner who provides regular progress updates and a dedicated point of contact.

  • Intellectual Property (IP) Protection: The supplier must have a strong IP protection policy to safeguard your novel research.[1]

Table 1: Representative Custom Synthesis Service Providers

CompanyService ModelsKey StrengthsWebsite
EnamineFee-for-Service (FFS), Full-Time Equivalent (FTE)Large portfolio of building blocks, expertise in complex synthesis.[2]
Tocris BioscienceFFSHigh-purity synthesis of complex organic molecules, strong analytical support.[3]
Thermo Fisher ScientificFFSExtensive experience in custom manufacturing, scalable from grams to kilograms.[4]
TCI AmericaFFSOver 75 years of synthesis experience, dedicated project management.
Apex MolecularFFS, FTEBespoke project design for varying complexity levels.[5][Link]
The Quotation Request: A Blueprint for Synthesis

A comprehensive and unambiguous quotation request is the foundation of a successful custom synthesis project. Vague requests can lead to inaccurate quotes and project delays.

Essential Information for a Custom Synthesis Quote Request:

  • Compound Identification:

    • Chemical Name: Penta-3,4-dien-1-amine hydrochloride

    • Chemical Structure:

    • CAS Number: Not available (as it is a non-commercial compound).

  • Required Quantity: Specify the amount needed (e.g., 1 g, 5 g, 25 g).

  • Purity Specification: Define the required purity level, typically determined by HPLC (e.g., >95%, >98%).

  • Required Analytical Data: List the analytical data you require for product verification. This should, at a minimum, include:

    • ¹H NMR

    • ¹³C NMR

    • Mass Spectrometry (MS)

    • HPLC analysis (for purity determination)

  • Delivery Timeline: Indicate your desired delivery timeframe.

Below is a Graphviz diagram illustrating the workflow for engaging a custom synthesis supplier.

custom_synthesis_workflow cluster_researcher Researcher's Actions cluster_supplier Supplier's Actions start Identify Need for Penta-3,4-dien-1-amine hydrochloride define Define Synthesis Requirements (Quantity, Purity, Analytics) start->define request Submit Quote Request to Multiple Suppliers define->request evaluate Evaluate Proposals (Cost, Timeline, Expertise) request->evaluate quote Provide Quotation (Price, Timeline, Deliverables) request->quote select Select Supplier and Issue Purchase Order evaluate->select receive Receive Compound and Certificate of Analysis select->receive qc Perform In-house Quality Control receive->qc end Compound Approved for Research qc->end synthesis Perform Synthesis and In-process Controls purification Purify and Isolate Final Product synthesis->purification analysis Conduct Final Analytical Testing purification->analysis ship Ship Product with Certificate of Analysis analysis->ship ship->receive

Caption: Workflow for procuring a custom-synthesized chemical.

Technical Verification: Ensuring the Identity and Purity of Penta-3,4-dien-1-amine Hydrochloride

Upon receiving the synthesized compound, it is imperative to perform a thorough analytical verification to confirm its identity, purity, and structural integrity. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals for Penta-3,4-dien-1-amine hydrochloride include:

    • Signals in the olefinic region (typically ~4.5-5.5 ppm) corresponding to the protons of the allene group.

    • Signals for the two methylene groups (-CH₂-CH₂-).

    • A signal for the ammonium protons (-NH₃⁺), which may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum is particularly diagnostic for the allene functionality.

    • The central sp-hybridized carbon of the allene (C=C=C) will have a characteristic chemical shift in the downfield region, typically around 200-220 ppm.[6]

    • The two sp²-hybridized carbons of the allene will appear further upfield, around 80 ppm.[6]

    • Signals for the two sp³-hybridized methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base and provide fragmentation patterns that can further support the structure. For Penta-3,4-dien-1-amine, the expected nominal mass of the free base (C₅H₉N) is 83.13 g/mol . In the mass spectrum, the molecular ion peak for the free amine should be observed at m/z = 83. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of key functional groups.

  • Allene Stretch: A characteristic, often strong, absorption band for the asymmetric C=C=C stretch of the allene group is expected in the region of 1900-2000 cm⁻¹.[8]

  • N-H Bends and Stretches: For the primary ammonium salt, expect to see N-H stretching bands in the region of 3000-3300 cm⁻¹ and N-H bending vibrations around 1580-1650 cm⁻¹.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A high-resolution column should be used, and the analysis should ideally be performed with a mass spectrometer detector (LC-MS) to confirm that the major peak corresponds to the mass of the target compound. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Below is a Graphviz diagram illustrating the analytical workflow for compound verification.

analytical_workflow cluster_verification Compound Verification Workflow start Received Custom Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ftir FTIR Spectroscopy start->ftir hplc HPLC Analysis start->hplc data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis hplc->data_analysis decision Purity and Structure Match Specifications? data_analysis->decision approve Approve for Use in Research decision->approve Yes reject Reject and Contact Supplier for Resolution decision->reject No

Caption: Analytical workflow for the verification of a custom-synthesized compound.

Conclusion

The procurement of non-commercial reagents like Penta-3,4-dien-1-amine hydrochloride is a common yet critical challenge in cutting-edge research. By understanding and effectively navigating the custom synthesis landscape, researchers can gain access to a virtually limitless chemical space. This guide provides a comprehensive framework for this process, from the initial identification of the need for a custom synthesis to the final analytical verification of the product. Adherence to the principles of thorough supplier vetting, clear and detailed communication, and rigorous in-house quality control will ensure that the custom-synthesized compounds meet the high standards required for successful and reproducible scientific outcomes.

References

  • Wikipedia. (n.d.). Allenes. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2015, January 13). Chiral Allenes And Chiral Axes. Retrieved February 21, 2026, from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 21, 2026, from [Link]

  • Schaller, R., Arnold, C., & Pretsch, E. (1995). New parameters for prediction 1H NMR chemical shifts of protons attached to carbon atoms. Analytica Chimica Acta, 312(1), 95-105.
  • YouTube. (2019, October 12). Chiral allenes. Retrieved February 21, 2026, from [Link]

  • Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved February 21, 2026, from [Link]

  • Adesis. (2024, June 3). US-Based Custom Synthesis Company. Retrieved February 21, 2026, from [Link]

  • SigutLabs. (2021, October 18). FTE/FFS. Retrieved February 21, 2026, from [Link]

  • LifeTein. (2020, July 24). Custom Chemical Synthesis Service. Retrieved February 21, 2026, from [Link]

  • Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved February 21, 2026, from [Link]

  • Scientific Polymer Products, Inc. (n.d.). Request a Quote. Retrieved February 21, 2026, from [Link]

  • Cerilliant. (n.d.). Request Custom Quote. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). Method of analysis of amine by mass spectrometry.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 21, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Fee for service. Retrieved February 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chirality transfer in metal-catalysed intermolecular addition reactions involving allenes. Retrieved February 21, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved February 21, 2026, from [Link]

  • Chemistry Steps. (2025, September 26). R and S Configuration of Allenes. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 21, 2026, from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Parts of the 125.8 MHz 13 C { 1 H } NMR spectrum of the allene derivative 5e. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Allenes such as 1,3-dichloroallene are chiral and described using.... Retrieved February 21, 2026, from [Link]

  • European Molecular Biology Laboratory. (n.d.). Services – Chemical Synthesis Core Facility. Retrieved February 21, 2026, from [Link]

  • AIP Publishing. (n.d.). Molecular Structure of Allene from its Proton NMR in a Nematic Solvent. Retrieved February 21, 2026, from [Link]

  • Stenutz. (n.d.). NMR chemical shift prediction of allenes. Retrieved February 21, 2026, from [Link]

  • Synthex Technologies. (n.d.). Custom Synthesis – How It Works in Practice. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved February 21, 2026, from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved February 21, 2026, from [Link]

  • Michigan State University. (n.d.). IR: amines. Retrieved February 21, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved February 21, 2026, from [Link]

  • Caltech. (n.d.). Enantioselective Synthesis of Axial Chiral Allenes. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Retrieved February 21, 2026, from [Link]

  • ACS Omega. (2024, July 26). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. Retrieved February 21, 2026, from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Using Penta-3,4-dien-1-amine in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Penta-3,4-dien-1-amine in Diversity-Oriented Synthesis

Executive Summary

This guide details the operational protocols for utilizing Penta-3,4-dien-1-amine (CAS: 81702-57-6, hereafter PDA ) as a bifunctional building block in multicomponent reactions (MCRs).

While standard alkyl amines serve merely as diversity inputs in MCRs (e.g., Ugi, Passerini), PDA introduces a latent "trigger" functionality—the allene moiety. This 1,2-diene system remains inert during the initial condensation but can be selectively activated post-MCR using soft Lewis acids (Au, Ag) or transition metals (Pd) to drive intramolecular cyclization. This "condense-then-cyclize" strategy allows for the rapid generation of complex N-heterocycles, specifically dihydropyrroles and tetrahydropyridines , from simple acyclic precursors.

Chemical Profile & Handling

Penta-3,4-dien-1-amine is a homoallenyl amine. Its structure features a primary amine separated from an allenyl group by a two-carbon tether. This specific chain length (


) is geometrically privileged for 5-exo-trig  or 5-endo-dig  cyclizations.
PropertySpecification
Structure

Molecular Weight 83.13 g/mol
Stability Moderate. Prone to oxidation and polymerization at RT.
Storage Store at -20°C under Argon/Nitrogen.
Key Spectroscopic Signature IR:

(Allene stretch).

NMR:

(Central allene carbon).

Safety Warning: Allenes can undergo exothermic isomerization to conjugated dienes or alkynes upon heating. Avoid strong acids during storage.

Workflow Visualization

The following diagram illustrates the logical flow of using PDA in a Ugi-Gold cascade, the most robust application for this reagent.

UgiGoldCascade Figure 1: The Ugi-4CR / Au(I)-Cycloisomerization Cascade Workflow Start Precursors: Penta-3,4-dien-1-amine Aldehyde, Acid, Isocyanide Imine Imine Formation (In situ) Start->Imine - H2O UgiAdduct Ugi Adduct (Linear Peptoid) Imine->UgiAdduct + R-NC, R-COOH (Methanol, RT) Activation Au(I) Activation of Allene UgiAdduct->Activation AuCl(PPh3) / AgOTf (DCM, RT) Cyclic Final Product: 2,3-Dihydropyrrole Scaffold Activation->Cyclic Intramolecular Hydroamination

Application Protocol: The Ugi-Gold Cascade

This protocol synthesizes a 2,3-dihydropyrrole scaffold. The PDA acts as the amine component in the Ugi-4CR, installing the allene "handle" which is subsequently cyclized.

Phase A: The Ugi Four-Component Reaction

Reagents:

  • Amine: Penta-3,4-dien-1-amine (1.0 equiv)

  • Aldehyde: Benzaldehyde (or derivative) (1.0 equiv)

  • Carboxylic Acid: Benzoic acid (or derivative) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (anhydrous) [Concentration: 1.0 M]

Step-by-Step:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in MeOH (1 mL). Add PDA (1.0 mmol, 83 mg). Stir at room temperature (RT) for 30 minutes.

    • Checkpoint: Solution may turn slightly yellow/hazy. This indicates imine formation.[1][2][3]

  • Acid Addition: Add the carboxylic acid (1.0 mmol). Stir for 5 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol). Seal the flask.

  • Reaction: Stir at RT for 24 hours.

    • TLC Monitoring: The Ugi adduct is usually less polar than the starting amine/acid. Stain with Ninhydrin (amine consumption) and KMnO4 (allene persistence).

  • Workup: Evaporate solvent under reduced pressure. The crude Ugi adduct is often pure enough for the next step. If not, purify via flash chromatography (Hexane/EtOAc).

Phase B: Gold(I)-Catalyzed Cycloisomerization

Reagents:

  • Catalyst: Chloro(triphenylphosphine)gold(I) [

    
    ] (5 mol%)
    
  • Co-Catalyst: Silver Triflate [

    
    ] (5 mol%)[4]
    
  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene.

Step-by-Step:

  • Catalyst Activation: In a separate vial, mix

    
     and 
    
    
    
    in DCM (0.5 mL) for 10 minutes. A white precipitate (
    
    
    ) will form.
    • Why? This generates the cationic gold species

      
      , which is the active Lewis acid for allene activation.
      
  • Cyclization: Dissolve the Ugi adduct (from Phase A) in DCM (concentration 0.1 M). Add the activated catalyst solution (supernatant) via syringe filter (to remove AgCl).

  • Reaction: Stir at RT for 2–6 hours.

    • Mechanism:[1][2][3][5][6][7][8][9][10] The Au(I) coordinates to the allene. The amide nitrogen (from the Ugi backbone) attacks the internal allene carbon (5-endo-dig or 5-exo-trig ), forming the ring.

  • Quenching: Filter through a short pad of silica gel to remove gold residues.

  • Analysis: Evaporate and analyze via NMR.

Data Interpretation & Validation

To ensure the protocol worked, you must validate the transformation of the allene into the cyclic alkene.

FeatureStarting Material (Ugi Adduct)Product (Dihydropyrrole)

NMR (Central C)
~205 ppm (Characteristic weak quaternary signal)Absent (Shifted to ~120-140 ppm alkene range)

NMR (Allene H)
~5.1 ppm (Multiplet, terminal protons)~5.8-6.0 ppm (Vinyl protons inside ring)
IR Spectrum 1950 cm

(Strong, sharp)
Absent

Alternative Protocol: Pd-Catalyzed Carbonylation

If your goal is to introduce a ketone functionality, use Palladium instead of Gold.

Concept: Pd(0) oxidative addition to an aryl iodide, followed by allene insertion (carbopalladation) and amine closure.

  • Mix: PDA (1.2 equiv), Aryl Iodide (1.0 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Conditions: DMF,

    
    , 1 atm CO (balloon).
    
  • Outcome: Formation of

    
    -methylene-
    
    
    
    -lactams.

Troubleshooting & FAQ

Q: My allene reagent seems degraded. How can I check purity?

  • A: Run a

    
     NMR. If you see signals at 2.0–2.5 ppm (propargylic type), it has isomerized to the alkyne. If you see broad peaks, it has polymerized. Synthesis via the Crabbé homologation  (from but-3-yn-1-amine, paraformaldehyde, CuI, and dicyclohexylamine) is recommended to prepare fresh stock [1].
    

Q: The Gold cyclization is stuck. What now?

  • A: Ensure your DCM is strictly anhydrous. Water kills the cationic gold species. Alternatively, switch to Toluene at

    
    . If the Ugi adduct is sterically hindered, increase catalyst loading to 10 mol%.
    

Q: Can I use different isocyanides?

  • A: Yes. However, bulky isocyanides (like tert-butyl) often improve the Ugi reaction yield by preventing side reactions.

References

  • Crabbé Homologation (Synthesis of Reagent): Kuang, J., & Ma, S. (2009).[8] An Efficient Synthesis of Terminal Allenes from Terminal Alkynes. Journal of Organic Chemistry, 74(4), 1763–1765. Link

  • Ugi-Gold Cascade Concept: Peshkov, V. A., et al. (2018). Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones. Beilstein Journal of Organic Chemistry, 14, 2342–2349. Link

  • Gold-Catalyzed Hydroamination: Krause, N., & Winter, C. (2011). Gold-Catalyzed Nucleophilic Cyclization of Functionalized Allenes: A Powerful Access to Carbo- and Heterocycles.[11] Chemical Reviews, 111(3), 1994–2023. Link

  • Multicomponent Reactions Overview: Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

Sources

Application Note: Protocol for N-functionalization of Penta-3,4-dien-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Penta-3,4-dien-1-amine (Homoallenyl amine) is a high-value synthetic intermediate, primarily utilized as a precursor for silver(I) or gold(I/III)-catalyzed cycloisomerizations to form nitrogen heterocycles (pyrrolidines, piperidines).[1][2] Unlike its unstable


-allenyl amine counterparts (which rapidly hydrolyze), this 

-amino allene exhibits reasonable stability, provided specific handling protocols are observed.[1][2]

This guide details the N-functionalization of this scaffold. Because the free amine is volatile and prone to oxidative degradation/polymerization, this protocol recommends generating the amine in situ or utilizing its stable hydrochloride salt.

Key Applications:

  • Precursor Synthesis: Preparation of N-Tosyl or N-Boc substrates for Ag(I)-catalyzed cyclization.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Incorporation of the allene "warhead" for covalent inhibition or orthogonal reactivity.[2]

Chemical Context & Stability Profile

The "Allene Survival" Challenge

The allene moiety (


) is the critical functional group. It is orthogonal to many standard organic transformations but susceptible to:
  • Isomerization: Strong bases or acids can isomerize the allene to the thermodynamically more stable internal alkyne (pent-3-yne).[2]

  • Reduction: Standard catalytic hydrogenation (H₂/Pd-C) will reduce the allene to pentane.[2]

  • Cyclization: Trace transition metals (Ag, Au, Pd, Rh) can trigger premature cyclization.[1]

Structural Logic
  • Target: Penta-3,4-dien-1-amine (

    
    )[1][2]
    
  • Precursor: 3,4-Pentadien-1-ol (CAS: 5557-87-9) is the commercially stable starting point.[1][2]

Experimental Workflows

Decision Matrix: Choosing the Route

Figure 1: Strategic workflow for converting the alcohol precursor to functionalized amine derivatives. Note the Staudinger reduction is selected to preserve the allene.

Preparation of the Amine Salt (Core Requirement)

Since the free amine is not shelf-stable, prepare the Hydrochloride Salt.[1][2]

Step 1: Azidation

  • Dissolve 3,4-pentadien-1-ol (1.0 equiv) in dry DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) and Triethylamine (Et3N) (1.5 equiv).[1] Stir 1h.

  • Workup (wash with brine, dry). Crude mesylate is unstable; use immediately.

  • Dissolve mesylate in DMF. Add Sodium Azide (NaN3) (1.5 equiv).[1] Caution: Azide hazard.[2][3]

  • Stir at RT for 12h. Extract with Et2O. Result: 5-azidopenta-1,2-diene .

Step 2: Staudinger Reduction (Chemoselective) Why: Avoids H₂/Pd which destroys the allene.

  • Dissolve azide in THF/H₂O (10:1).

  • Add Triphenylphosphine (PPh3) (1.1 equiv).[1] Evolution of N₂ gas occurs.

  • Stir 4h at RT.

  • Acidify with 1M HCl in Et2O.

  • Precipitate/Crystallize the Penta-3,4-dien-1-amine·HCl .

    • QC Check: 1H NMR (D2O) should show allene multiplet at ~5.2 ppm.[1]

Functionalization Protocols

Protocol A: N-Sulfonylation (Cyclization Precursor)

Target: N-(penta-3,4-dien-1-yl)-4-methylbenzenesulfonamide Application: Synthesis of substrates for Ag-catalyzed cyclization to pyrrolidines.[2]

Reagents:

  • Amine[2][3][4][5][6][7]·HCl (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1][2]

  • Pyridine (Solvent/Base) or DCM/Et3N[1][2]

  • DMAP (0.1 equiv - catalyst)[1][2]

Procedure:

  • Suspend Amine·HCl in dry DCM (0.2 M).

  • Add Et3N (3.0 equiv) to liberate the free amine and scavenge HCl. Cool to 0°C.

  • Add TsCl portion-wise.

  • Add DMAP (catalytic).

  • Warm to RT and stir for 4–6 hours. Do not heat.

  • Quench: Add saturated NH4Cl.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The N-Tosyl product is stable and solid.[2]

Protocol B: Reductive Amination (Library Synthesis)

Target: Secondary amines without reducing the allene. Critical:[1][2] Use Sodium Triacetoxyborohydride (STAB).[1] Avoid NaBH3CN if possible (toxic) and avoid acidic conditions that isomerize the allene.[1]

Reagents:

  • Amine[2][3][4][5][6][7]·HCl (1.0 equiv)[1][2]

  • Aldehyde (R-CHO) (1.0 equiv)[1][2]

  • NaBH(OAc)3 (1.5 equiv)[1][2]

  • DCM or DCE (Solvent)[1][2]

  • DIPEA (1.0 equiv)[1][2]

Procedure:

  • Dissolve Amine·HCl and Aldehyde in DCE.

  • Add DIPEA (1.0 equiv) to neutralize the salt. Stir 30 min to form imine.

  • Add NaBH(OAc)3 in one portion.

  • Stir at RT for 12–16h.

  • Quench: Saturated NaHCO3.

  • Isolation: Extract with DCM.

Data Summary: Reducing Agent Compatibility

Reducing AgentCompatibilityRisk
H₂ / Pd-C Incompatible Reduces allene to alkane.[2]
NaBH₄ ⚠️ Caution Can reduce imine but may require harsh conditions.
NaBH(OAc)₃ Recommended Mild, chemoselective for imine vs allene.[1]
LiAlH₄ Incompatible May attack the allene central carbon.

Quality Control & Troubleshooting

NMR Validation

The allene signature is distinct. Ensure these signals are present in the final product:

  • ¹H NMR:

    • Terminal Allene Protons (

      
      ): Multiplet at 4.7 – 4.8 ppm .[1]
      
    • Internal Allene Proton (

      
      ): Multiplet at 5.1 – 5.3 ppm .[1][2]
      
  • ¹³C NMR:

    • Central Carbon (

      
      ): Characteristic weak signal at ~208 ppm .[1]
      
    • Terminal Carbon (

      
      ): ~75 ppm .[1]
      
Common Failure Modes
  • Product is an Alkyne:

    • Cause: Reaction mixture became too acidic or was heated with strong base.

    • Diagnostic: Disappearance of 208 ppm signal; appearance of alkyne stretch in IR (~2100-2200 cm⁻¹).[1][2]

  • Polymerization:

    • Cause: Concentrated free amine stored too long.

    • Prevention:[2] Store as HCl salt or N-Tosyl derivative.[2]

References

  • Silver-Catalyzed Cyclization

    • Context: Synthesis of pyrrolidines from amino-allenes.[2]

    • Source: Michael, F. E., et al. "Silver-Catalyzed Hydroamination of Activated Allenes."[1] J. Am. Chem. Soc.2008 , 130, 27, 8604–8605.[1]

    • [1][2]

  • Synthesis of Allenyl Amides

    • Context: Stability of N-allenyl vs Homoallenyl systems.[2]

    • Source: Trost, B. M., et al. "Dynamic Kinetic Asymmetric Allylic Alkylation of Allenes." Angew. Chem. Int. Ed.2006 , 45, 3109.

    • [1][2]

  • Reductive Amination Protocols

    • Context: General robust protocols for sensitive amines.

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[8] Chem.1996 , 61, 3849-3862.

    • [1][2]

  • Precursor Availability (3,4-Pentadien-1-ol)

    • Source: Sigma-Aldrich Product 736872.[2]

    • [1][2]

Disclaimer: This protocol involves hazardous chemicals (Azides, Sulfonyl Chlorides).[1][2] All work must be performed in a fume hood with appropriate PPE.

Sources

Synthesis of chiral pyrrolidine derivatives via allene cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Chiral Pyrrolidine Derivatives via Allene Cyclization For: Researchers, Scientists, and Drug Development Professionals

Harnessing the Reactivity of Allenes: A Guide to the Catalytic Asymmetric Synthesis of Chiral Pyrrolidines

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its stereochemistry is often critical for biological activity, making the development of efficient enantioselective synthetic methods a paramount objective. This guide provides an in-depth exploration of a powerful and elegant strategy: the transition metal-catalyzed cyclization of allenes. We will delve into the mechanistic principles, showcase key catalytic systems, and provide a detailed, field-tested protocol for the synthesis of highly functionalized, enantioenriched pyrrolidine derivatives. This document is intended to serve as a practical resource for chemists aiming to leverage the unique reactivity of allenes for the rapid construction of molecular complexity.

The Principle: Why Allene Cyclization?

Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), possess a unique electronic structure and strained geometry that makes them exceptionally versatile building blocks in synthesis.[1] The central sp-hybridized carbon and the two terminal sp²-hybridized carbons create a linear geometry and orthogonal π-systems. This inherent strain and distinct reactivity can be harnessed by transition metal catalysts to orchestrate elegant cyclization cascades.[1]

The fundamental strategy involves the activation of the allene moiety by a carbophilic metal catalyst (e.g., Au, Pd, Rh), rendering it susceptible to intramolecular nucleophilic attack.[1][2] For the synthesis of pyrrolidines, a tethered nitrogen nucleophile (such as an amine, amide, or sulfonamide) attacks one of the π-systems of the activated allene. The choice of catalyst, chiral ligands, and the specific substitution pattern on the allene substrate dictates the regioselectivity and, crucially, the enantioselectivity of the resulting pyrrolidine product.

The power of this method lies in its atom economy and the ability to convert readily available acyclic precursors into stereochemically complex heterocyclic products in a single, catalytic step.

Generalized Catalytic Cycle

The mechanism, while varying in its specifics depending on the metal and substrate, generally follows a common pathway. A chiral transition metal complex initiates the cycle by coordinating to the allene. This activation facilitates the intramolecular attack of the tethered nitrogen nucleophile, forming a new C-N bond and generating a metalated intermediate. Subsequent steps, such as protonolysis or reductive elimination, release the chiral pyrrolidine product and regenerate the active catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants A [M]-L* (Active Catalyst) B π-Allene Complex A->B Coordination C Cyclized Intermediate (Vinyl-[M] or Allyl-[M]) B->C Intramolecular Nucleophilic Attack D Product Release C->D Protonolysis / Reductive Elimination D->A Catalyst Regeneration Product Chiral Pyrrolidine Product D->Product Reactant Amino-Allene Substrate Reactant->B

Figure 1: Generalized catalytic cycle for the synthesis of pyrrolidines via intramolecular allene cyclization.

Key Catalytic Systems & Performance

The choice of the transition metal is pivotal for the success of allene cyclizations. Gold, palladium, and rhodium have emerged as the most effective and versatile catalysts for these transformations, each offering unique advantages.[1][3] The use of chiral ligands, particularly with rhodium and palladium, allows for high levels of enantiocontrol.[4][5]

  • Gold(I) Catalysis: Gold(I) complexes are highly carbophilic Lewis acids that effectively activate the allene for nucleophilic attack.[2][6] These reactions often proceed under mild conditions. While achieving high enantioselectivity can be challenging due to the linear coordination of Au(I), recent developments with bulky phosphoramidite ligands have enabled highly enantioselective [4+2] cycloadditions to form pyrrolidine derivatives.[7]

  • Palladium Catalysis: Palladium catalysts, typically in the Pd(0) oxidation state, are widely used for domino reactions involving allenes. The mechanism often involves the formation of a π-allyl-palladium intermediate after an initial carbopalladation or aminopalladation step.[8] Palladium-catalyzed [3+2] cycloadditions have been developed that provide access to densely functionalized chiral pyrrolidines with excellent control of regio- and enantioselectivity.[4][9]

  • Rhodium Catalysis: Rhodium(I) complexes have proven exceptionally effective for enantioselective [3+2] cycloadditions between allenes and various partners.[5][10] Lin et al. demonstrated a regiodivergent intermolecular [3+2] cycloaddition of vinyl aziridines and allenes, allowing for the stereospecific synthesis of either 2-methylene or 3-methylene-pyrrolidines depending on the allene substrate.[5][10]

Comparative Data on Catalytic Systems

The following table summarizes representative examples from the literature, showcasing the performance of different catalytic systems in the synthesis of chiral pyrrolidines.

Catalyst / LigandSubstrate TypeReaction TypeYield (%)ee (%)Reference
[Rh(cod)₂]BF₄ / (R)-DTBM-SegphosVinyl Aziridine + N-allenamideIntermolecular [3+2]9598[5]
Pd₂(dba)₃ / (S,S)-f-AmphoxAllenyl TMM donor + ImineAsymmetric [3+2]9295[4][9]
L8AuCl / AgNTf₂ (L8 = pyrenyl-phosphoramidite)Allene-dieneIntramolecular [4+2]8399[7]
Pd(PPh₃)₄N-allyl-N-(1-alkyl-2,3-butadienyl)sulfonamideIntramolecular Cyclization~70-85N/A (cis)[11]

Detailed Experimental Protocol: Rh-Catalyzed Enantioselective [3+2] Cycloaddition

This protocol is a representative example for the asymmetric synthesis of a 3-methylene-pyrrolidine derivative, adapted from methodologies developed by Lin and coworkers.[5]

Causality Behind Choices:

  • Inert Atmosphere: The Rh(I) catalyst and chiral phosphine ligands are sensitive to oxidation. A nitrogen or argon atmosphere is crucial to prevent catalyst decomposition and ensure high catalytic activity.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle, potentially by hydrolyzing intermediates or coordinating to the metal center. Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and catalyst system and is rigorously dried.

  • Chiral Ligand: The (R)-DTBM-Segphos ligand provides the chiral environment around the rhodium center, which is essential for differentiating the enantiotopic faces of the reactants during the key bond-forming step, thereby inducing high enantioselectivity.

  • Temperature Control: The reaction is run at room temperature, which is often a good balance between achieving a reasonable reaction rate and maintaining high selectivity. Lower or higher temperatures may be required for less reactive substrates or to optimize selectivity.

Materials & Reagents:
  • [Rh(cod)₂]BF₄ (Strem, 98%)

  • (R)-DTBM-Segphos (Strem, 98%)

  • N-allenyl-p-toluenesulfonamide (substrate 1, prepared according to literature)

  • 2-Methyl-1-tosyl-2-vinylaziridine (substrate 2, prepared according to literature)

  • Anhydrous Dichloromethane (DCM) (from solvent purification system)

  • Ethyl acetate (EtOAc), Hexanes (HPLC grade for chromatography)

  • Silica gel (230-400 mesh)

Step-by-Step Methodology:
  • Catalyst Preparation (In a Glovebox or under N₂):

    • To a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol, 2.5 mol%).

    • Add (R)-DTBM-Segphos (12.2 mg, 0.011 mmol, 2.75 mol%).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add 1.0 mL of anhydrous DCM via syringe.

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically orange or reddish-brown.

  • Reaction Assembly:

    • In a separate flame-dried 25 mL Schlenk flask, dissolve N-allenyl-p-toluenesulfonamide (90.1 mg, 0.4 mmol, 1.0 equiv) in 1.0 mL of anhydrous DCM.

    • Add the 2-methyl-1-tosyl-2-vinylaziridine (101.3 mg, 0.4 mmol, 1.0 equiv).

    • Stir for 2 minutes to ensure complete dissolution.

  • Initiation and Monitoring:

    • Using a syringe, transfer the prepared catalyst solution from the first flask to the second flask containing the substrates.

    • Rinse the first flask with an additional 0.5 mL of anhydrous DCM and add it to the reaction mixture.

    • Stir the reaction at room temperature (approx. 25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 12-18 hours.

  • Workup and Purification:

    • Once the reaction is complete (disappearance of the limiting reagent by TLC), concentrate the reaction mixture under reduced pressure.

    • Directly load the crude residue onto a silica gel column.

    • Purify the product by flash column chromatography using a gradient of Hexanes:EtOAc (starting from 9:1 to 4:1) as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the chiral 3-methylene-pyrrolidine as a white solid or viscous oil.

  • Characterization and Enantioselectivity Determination:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).

Figure 2: Experimental workflow for the Rh-catalyzed synthesis of a chiral pyrrolidine derivative.

Conclusion

The synthesis of chiral pyrrolidines through transition metal-catalyzed allene cyclization represents a mature yet continually evolving field. The methods described herein offer a powerful toolkit for accessing stereochemically rich N-heterocycles from simple acyclic precursors. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can efficiently generate novel molecular architectures for applications in drug discovery and beyond. The continued development of new chiral ligands and the exploration of novel allene cycloaddition partners promise to further expand the scope and utility of this elegant synthetic strategy.

References

  • Title: Enantio‐ and Diastereoselective Synthesis of Chiral Allenes by Palladium‐Catalyzed Asymmetric [3+2] Cycloaddition Reactions. Source: ResearchGate. URL: [Link]

  • Title: Transition Metal-Catalyzed Reactions of Allenes in Diversity-Oriented Synthesis. Source: D-Scholarship@Pitt. URL: [Link]

  • Title: Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. Source: ACS Publications. URL: [Link]

  • Title: Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Source: MDPI. URL: [Link]

  • Title: Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes. Source: PMC. URL: [Link]

  • Title: Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Source: PMC. URL: [Link]

  • Title: Recent developments in allene-based synthetic methods. Source: Research With Rutgers. URL: [Link]

  • Title: Enantio- and Diastereoselective Synthesis of Chiral Allenes by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions. Source: PubMed. URL: [Link]

  • Title: Metal-Catalyzed Cyclization Reactions of Allenes. Source: Thieme Chemistry. URL: [Link]

  • Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Source: MDPI. URL: [Link]

  • Title: Regiodivergent Intermolecular [3+2] Cycloadditions of Vinyl Aziridines and Allenes: Stereospecific Synthesis of Chiral Pyrrolidines. Source: PubMed. URL: [Link]

  • Title: Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Source: RSC Publishing. URL: [Link]

  • Title: 138 palladium-catalyzed domino carbopalladation/cyclization of allenes. Source: unipa.it. URL: [Link]

  • Title: Recent developments in gold-catalyzed cycloaddition reactions. Source: Beilstein Journals. URL: [Link]

  • Title: Recent Progress in the Chemistry of Allenes. Source: ResearchGate. URL: [Link]

  • Title: Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Source: ACS Publications. URL: [Link]

  • Title: Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes. Source: PMC. URL: [Link]

  • Title: Catalyst-Controlled Annulations of Strained Cyclic Allenes with π-Allylpalladium Complexes. Source: ACS Publications. URL: [Link]

  • Title: Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. Source: University of Windsor. URL: [Link]

  • Title: Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Source: PMC. URL: [Link]

  • Title: Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions. Source: RSC Publishing. URL: [Link]

  • Title: Recent Progress in the Chemistry of Allenes. Source: Bentham Science. URL: [Link]

  • Title: Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Source: ResearchGate. URL: [Link]

  • Title: Palladium(0)-Catalyzed Stereoselective Cyclization of Allenenes: Divergent Synthesis of Pyrrolidines and 3-Azabicyclo[3.1.0]hexanes from Single Allenenes. Source: Figshare. URL: [Link]

Sources

Application Notes and Protocols for the Silver-Catalyzed Amino-cyclization of 3,4-Pentadienylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of substituted pyrrolidines, particularly those bearing vinyl groups, is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of bioactive natural products and pharmaceuticals. The intramolecular hydroamination of allenic amines presents a highly atom-economical route to these valuable heterocyclic scaffolds. This application note provides a detailed technical guide on the silver-catalyzed amino-cyclization of N-protected 3,4-pentadienylamines. We delve into the critical challenge of regioselectivity, contrasting the kinetic and thermodynamic pathways of cyclization, and offer a comprehensive, field-proven starting protocol for researchers. This guide explains the causality behind experimental choices, provides a framework for optimization, and includes troubleshooting advice to navigate this nuanced transformation.

Introduction: The Significance of 2-Vinylpyrrolidines

The 2-vinylpyrrolidine motif is a privileged scaffold in chemical biology and drug discovery. Its unique three-dimensional structure, which combines a basic nitrogen center with a reactive vinyl appendage, makes it a versatile building block for the synthesis of complex alkaloids and pharmaceutical agents. Traditional multi-step syntheses can be cumbersome and inefficient. In contrast, the transition-metal-catalyzed cyclization of readily accessible allenic amines offers a direct and atom-economical approach to constructing this valuable heterocyclic core. Silver(I) catalysts, known for their carbophilic Lewis acidity, are effective in activating the C=C double bonds of allenes, rendering them susceptible to nucleophilic attack.[1][2] This guide focuses on the practical application of silver catalysis for the intramolecular hydroamination of 3,4-pentadienylamine systems.

The Core Mechanistic Challenge: Regioselectivity in Allene Cyclization

The primary challenge in the amino-cyclization of N-substituted 3,4-pentadienylamine is controlling the regioselectivity of the intramolecular nucleophilic attack. The silver(I) catalyst coordinates to the allene, activating it for cyclization. However, the amine nucleophile can attack either the central carbon or the terminal carbon of the allene system, leading to two distinct cyclization pathways.[2][3]

  • 5-exo-trig Pathway (Desired): Nucleophilic attack at the central carbon of the allene leads to the formation of a five-membered ring, yielding the desired 2-vinylpyrrolidine product. This is generally a kinetically favored process.

  • 6-endo-trig Pathway (Competing): Nucleophilic attack at the terminal carbon of the allene results in a six-membered ring, forming a tetrahydropyridine derivative. This pathway is often thermodynamically favored.

It is a critical finding in the field that simple silver(I) salts, such as AgNO₃ or AgOTf, have been reported to preferentially catalyze the 6-endo-trig cyclization for β-amino allenes.[3] In contrast, gold(I) catalysts frequently favor the 5-exo-dig pathway, which, after isomerization, also leads to the 5-exo-trig product manifold.[2][3] This inherent preference presents a significant hurdle and underscores the importance of careful catalyst system design and reaction optimization to achieve the desired 2-vinylpyrrolidine scaffold.

Visualizing the Competing Catalytic Cycles

The following diagram illustrates the pivotal decision point in the catalytic cycle. The Ag(I) catalyst activates the allene, but the subsequent intramolecular attack by the nitrogen nucleophile determines the final product structure.

G sub N-Tosyl-3,4-pentadienylamine + Ag(I) Catalyst ag_complex π-Allene-Ag(I) Complex (Activated Substrate) sub->ag_complex Coordination ts_5exo TS (5-exo-trig) ag_complex->ts_5exo  5-exo Attack (Kinetic Pathway) ts_6endo TS (6-endo-trig) ag_complex->ts_6endo  6-endo Attack (Thermodynamic Pathway) intermediate_5 5-Membered Vinyl-Silver Intermediate ts_5exo->intermediate_5 product_5 2-Vinylpyrrolidine (Desired Product) intermediate_5->product_5 Protodemetalation product_5->sub Catalyst Regeneration intermediate_6 6-Membered Allyl-Silver Intermediate ts_6endo->intermediate_6 product_6 Tetrahydropyridine (Side Product) intermediate_6->product_6 Protodemetalation product_6->sub Catalyst Regeneration

Caption: Competing 5-exo and 6-endo cyclization pathways.

Experimental Protocols

This section is structured to provide a comprehensive workflow, from the synthesis of the necessary precursor to the cyclization reaction and subsequent analysis.

Workflow Overview

The overall experimental process involves two main stages: synthesis of the N-protected allenic amine substrate and the silver-catalyzed cyclization.

G start Commercially Available Starting Materials synthesis Synthesis of N-Tosyl- 3,4-pentadienylamine start->synthesis purify_sub Purification (Column Chromatography) synthesis->purify_sub cyclization Ag(I)-Catalyzed Cyclization Reaction purify_sub->cyclization workup Reaction Workup & Extraction cyclization->workup purify_prod Purification (Column Chromatography) workup->purify_prod analysis Product Characterization (NMR, MS, IR) purify_prod->analysis

Caption: Overall experimental workflow.

Synthesis of N-Tosyl-3,4-pentadienylamine (Substrate)

The N-tosyl protecting group is crucial as it increases the acidity of the N-H proton and enhances the nucleophilicity of the nitrogen atom for the cyclization step.[4]

Materials:

  • 3,4-Pentadien-1-amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 3,4-pentadien-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the pure N-tosyl-3,4-pentadienylamine.

Starting Point Protocol for Silver-Catalyzed Amino-cyclization

Disclaimer: The following protocol is a rational starting point based on effective conditions for related silver-catalyzed hydroamination reactions.[5] Optimization, particularly with respect to catalyst, solvent, and temperature, will likely be necessary to favor the desired 5-exo-trig cyclization product.

Materials:

  • N-Tosyl-3,4-pentadienylamine (1.0 eq)

  • Silver(I) Nitrate (AgNO₃, 0.05 eq, 5 mol%)

  • Sodium tert-butoxide (t-BuONa, 1.2 eq)

  • Chlorobenzene (anhydrous)

  • Oxygen (balloon) or Dry Air

  • Diatomaceous earth (Celite®)

  • Ethyl Acetate

  • Water

Procedure:

  • To a flame-dried Schlenk tube, add N-tosyl-3,4-pentadienylamine (1.0 eq), silver(I) nitrate (0.05 eq), and sodium tert-butoxide (1.2 eq).

  • Evacuate and backfill the tube with oxygen or argon three times, leaving an oxygen balloon or an atmosphere of dry air for the reaction. Rationale: An oxidative environment has been shown to be beneficial in related silver-catalyzed hydroaminations, possibly by maintaining the active Ag(I) state.[5]

  • Add anhydrous chlorobenzene via syringe to achieve a substrate concentration of 0.1 M.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 4 hours).

  • Upon consumption of the starting material (or when no further progress is observed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble silver salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product ratio (5-exo vs. 6-endo) by ¹H NMR spectroscopy.

  • Purify the desired 2-vinylpyrrolidine product by flash column chromatography.

Optimization and Substrate Scope

Achieving high selectivity for the 5-exo product is the primary goal of optimization. Researchers should systematically investigate the following parameters.

Key Parameters for Optimization:
  • Catalyst: While this protocol starts with AgNO₃, other silver salts like AgOTf, AgBF₄, or Ag₂CO₃ should be screened.[6] Given the literature precedent, exploring gold catalysts such as (PPh₃)AuCl/AgOTf may be a highly effective strategy to favor the 5-exo product.[3]

  • Ligands: The addition of phosphine or nitrogen-based ligands can modulate the electronic properties and steric environment of the silver catalyst, potentially influencing regioselectivity.[7]

  • Solvent: Non-polar aprotic solvents (toluene, chlorobenzene) and polar aprotic solvents (acetonitrile, THF, dioxane) can affect catalyst solubility and the stability of charged intermediates.

  • Temperature: Lowering the temperature may favor the kinetically controlled 5-exo product over the thermodynamically favored 6-endo product.

  • Protecting Group: While the tosyl group is standard, other electron-withdrawing groups like nosyl (Ns) or carbamates (e.g., Boc) can alter the nucleophilicity of the amine and influence the reaction outcome.[4]

Illustrative Data from Related Allene Hydroaminations

Since specific data for the silver-catalyzed 5-exo cyclization of 3,4-pentadienylamine is scarce, the following table presents results from related gold- and silver-catalyzed intramolecular hydroaminations of allenic amines to provide context for expected outcomes.

EntryCatalyst SystemSubstrateProduct TypeYield (%)Selectivity (exo/endo)Reference
1AuCl₃ (5 mol%)N-Ts-4,5-hexadienylamine2-Vinylpyrrolidine95>99:1 (exo)[2]
2(PPh₃)AuCl/AgBF₄β-Amino allene3-Pyrroline (5-endo)705-endo favored[3]
3Ag₂O (10 mol%)β-Amino alleneTetrahydropyridine616-endo favored[3]
4AgNO₃ (5 mol%)N-Ts-allylguanidine5-Membered Guanidine99N/A[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Use fresh, high-purity silver salt. Ensure anhydrous conditions as water can deactivate the catalyst.
Insufficient temperature.Incrementally increase the reaction temperature (e.g., to 100-120 °C), but be aware this may favor the 6-endo product.
Poor choice of base.Screen other bases like K₂CO₃ or DBU. The base is crucial for deprotonating the sulfonamide.
Poor Regioselectivity Inherent preference of Ag(I).This is the main challenge. Switch to a gold(I) catalyst system. Screen different ligands and solvents. Lower the reaction temperature.
Product Decomposition Product instability.The vinylpyrrolidine product may be sensitive to acid or air. Ensure the workup is neutral or slightly basic. Purify the product promptly.[8]
Reaction conditions too harsh.Lower the reaction temperature or shorten the reaction time.
Difficulty Finding Product After Workup Product is water-soluble.Check the aqueous layer by TLC or LC-MS before discarding.[8]
Product is volatile.Use care during solvent removal (e.g., lower vacuum, no heat).

Conclusion

The silver-catalyzed amino-cyclization of 3,4-pentadienylamine is a promising yet challenging transformation for the synthesis of 2-vinylpyrrolidines. Success hinges on overcoming the inherent thermodynamic preference for the 6-endo cyclization pathway. This guide provides a scientifically grounded starting point for investigation, highlighting the critical role of catalyst selection and reaction parameter optimization. By understanding the underlying mechanistic principles and systematically exploring the suggested optimization strategies, researchers can unlock the potential of this atom-economical reaction for applications in drug discovery and complex molecule synthesis.

References

  • Pyne, S. G., et al. (2018). Gold- and Silver-Catalysed Cyclisation Reactions of β-Amino Allenes. Australian Journal of Chemistry.
  • Beeren, S. R., et al. (2009). Intramolecular hydroamination catalysed by Ag complexes stabilised in situ by bidentate ligands. Journal of Organometallic Chemistry, 694.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy. Journal of Synthetic Organic Chemistry, Japan.
  • Beeren, S. R., Dabb, S. L., & Messerle, B. A. (n.d.). Intramolecular hydroamination catalysed by Ag complexes stabilised in situ by bidentate ligands.
  • Sun, J., & Kozmin, S. A. (2006). Silver-Catalyzed Hydroamination of Siloxy Alkynes.
  • Patil, N. T., Pahadi, N. K., & Yamamoto, Y. (2005). Silver(I)-Catalyzed Novel Cascade Cyclization Reactions: Incorporation of Allenes into the Isochromenes. Organic Letters.
  • Gockel, B., & Krause, N. (2006).
  • Li, Z., & Brouwer, C. (2019).
  • Zhang, J., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors.
  • Li, Y., et al. (2021). Silver-catalyzed tandem cyclization of sulfur ylides with terminal alkynes: direct synthesis of vinylcyclopropanes. Organic Chemistry Frontiers.
  • Hsieh, C.-H., et al. (2009). Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes. Bulletin of the Korean Chemical Society.
  • Ravelli, D., et al. (2025). Synthesis of vinyl- azetidines and β-lactams from allenamides via energy-transfer relay. ChemRxiv.
  • Garlets, Z. J., Silvi, M., & Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters, 18(10), 2331–2334.

Sources

Application Note: Coupling Penta-3,4-dien-1-amine with Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic coupling of Penta-3,4-dien-1-amine with Aryl Iodides .

This guide addresses the dual reactivity of the substrate: the nucleophilic amine and the electrophilic/π-reactive allene. We present two distinct, high-value pathways:

  • Chemoselective N-Arylation: Preserving the allene moiety for future functionalization.

  • Stereoselective Carboamination: Utilizing the allene to construct valuable nitrogen heterocycles (pyrrolines/pyrrolidines).

Executive Summary

Penta-3,4-dien-1-amine is a versatile


-allenyl amine building block. Its coupling with aryl iodides (

) is a bifurcation point in synthesis planning:
  • Pathway A (Linear Coupling): Transition-metal-catalyzed

    
     bond formation (Buchwald-Hartwig type) yields 
    
    
    
    -aryl-penta-3,4-dien-1-amines. This preserves the allene for subsequent cycloadditions or metathesis.
  • Pathway B (Cyclizative Coupling): Palladium-catalyzed carboamination triggers an intramolecular cyclization, converting the linear precursor into 2-benzyl-4,5-dihydro-1H-pyrroles (2-benzyl-3-pyrrolines). This is a "complexity-generating" reaction highly prized in medicinal chemistry for accessing privileged heterocycle scaffolds.

Strategic Pathways & Mechanism

The choice of ligand and base dictates the reaction trajectory.

Pathway Logic
  • N-Arylation: Requires bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) that promote reductive elimination of the

    
     bond faster than the palladium can interact with the allene 
    
    
    
    -system.
  • Carboamination: Relies on less sterically demanding ligands (e.g.,

    
     ) or specific bidentate ligands that allow the 
    
    
    
    species to coordinate to the allene, facilitating carbopalladation.

ReactionPathways Start Penta-3,4-dien-1-amine + Aryl Iodide Pd_Cat Pd Catalyst Start->Pd_Cat Path_A Pathway A: Chemoselective N-Arylation Pd_Cat->Path_A Bulky Ligands (BrettPhos, RuPhos) Path_B Pathway B: Carboamination / Cyclization Pd_Cat->Path_B Small Ligands (PPh3) + Base Prod_A N-Aryl-penta-3,4-dien-1-amine (Linear Allene) Path_A->Prod_A Prod_B 2-Benzyl-3-pyrroline (N-Heterocycle) Path_B->Prod_B Prod_A->Path_B Step 2 (Optional)

Figure 1: Divergent reaction pathways controlled by ligand sterics and mechanism.

Reagent Selection Guide

Critical Reagents Table
ComponentReagentRolePathwayNotes
Catalyst

Pd(0) SourceAPre-reduced source minimizes induction period.
Catalyst

Pd(II) PrecursorBStandard for Ma-type carboamination; requires reduction in situ.
Ligand BrettPhos LigandAEnsures chemoselectivity for N-arylation; prevents allene insertion.
Ligand

LigandBAllows coordination to allene; promotes carbopalladation.
Base

Strong BaseAFacilitates amine deprotonation for Buchwald coupling.
Base

Mild BaseBStandard for cyclization; buffers the reaction without degrading the allene.
Solvent TolueneSolventANon-polar; stabilizes the active catalytic species for amination.
Solvent MeCN or 1,4-DioxaneSolventBPolar aprotic; MeCN coordinates weakly, stabilizing Pd(II) intermediates.

Experimental Protocols

Protocol A: Chemoselective N-Arylation

Objective: Synthesize


-aryl-penta-3,4-dien-1-amine without cyclization.

Reagents:

  • Penta-3,4-dien-1-amine (1.0 equiv)

  • Aryl Iodide (1.0 equiv)

  • 
     (1-2 mol%)
    
  • BrettPhos (2-4 mol%)

  • 
     (1.4 equiv)
    
  • Toluene (anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with

    
     and BrettPhos. Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes until the solution turns a deep red-orange (formation of the active 
    
    
    
    complex).
  • Substrate Addition: Add the Aryl Iodide,

    
    , and the remaining Toluene.
    
  • Amine Addition: Add Penta-3,4-dien-1-amine last. Note: Free amines can sometimes coordinate Pd; adding them to the active catalyst mixture ensures the oxidative addition of Ar-I occurs efficiently.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the disappearance of Ar-I. The product should show a characteristic allene stretch in IR (~1950 cm⁻¹) if isolated.

  • Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanism Insight: The bulky BrettPhos ligand creates a "pocket" that favors the small Nitrogen nucleophile but sterically hinders the coordination of the bulky allene system, preventing cyclization.

Protocol B: Pd-Catalyzed Carboamination (Heterocycle Synthesis)

Objective: Synthesize 1-aryl-2-benzyl-3-pyrrolines (or related isomers) directly from the amine or the


-aryl intermediate.
Note: This protocol is most robust when applied to the N-aryl  product from Protocol A (Secondary amine). If using the primary amine directly, side reactions (bis-arylation) are common unless specific directing groups are used.

Reagents:

  • 
    -Aryl-penta-3,4-dien-1-amine (1.0 equiv) [Substrate]
    
  • Aryl Iodide (1.2 equiv) [Coupling Partner 2 - if introducing a second aryl group]

    • Modification: If simply cyclizing the

      
      -aryl amine from Protocol A without adding a second aryl group, you need an oxidative cyclization  protocol (Pd(II)/Oxidant).
      
    • Standard Coupling: To couple Penta-3,4-dien-1-amine (primary) with Ar-I to form the heterocycle, use the conditions below.

  • 
     (5 mol%)
    
  • 
     (20 mol%)[1]
    
  • 
     (4.0 equiv)
    
  • 
     (1.0 equiv) [Additive to stabilize Pd nanoparticles/intermediates]
    
  • DMF or MeCN (0.1 M)

Step-by-Step Procedure:

  • Setup: Charge a dried Schlenk tube with

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    . Evacuate and backfill with Argon (3x).
  • Solvent & Reactants: Add DMF (degassed). Add the Aryl Iodide and Penta-3,4-dien-1-amine.

  • Reaction: Heat the mixture to 90–100°C .

    • Reaction Logic: The Pd(0) generated in situ undergoes oxidative addition with Ar-I. The basic conditions facilitate the coordination of the amine. The allene inserts into the

      
       bond (carbopalladation), followed by intramolecular nucleophilic attack of the nitrogen (aminopalladation) or vice-versa depending on the specific electronics.
      
    • Outcome: The major product is typically the 2-benzyl-3-pyrroline derivative due to the regioselective carbopalladation of the internal double bond of the allene.

  • Workup: Dilute with water and extract with

    
     (3x). Wash organics with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Note: Pyrrolines can be sensitive to acid; use triethylamine-neutralized silica if degradation is observed.

CarboaminationMechanism Step1 Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd-I) Step2 Allene Coordination (Ar-Pd-I binds to internal C=C) Step1->Step2 Step3 Carbopalladation (Formation of π-allyl Pd intermediate) Step2->Step3 Step4 Nucleophilic Attack (Cyclization) (Amine attacks π-allyl) Step3->Step4 Step5 Reductive Elimination/Protonation (Release of Pyrroline) Step4->Step5

Figure 2: Mechanistic sequence for the Pd-catalyzed carboamination of gamma-allenyl amines.

Troubleshooting & Optimization

  • Problem: Low yield in Protocol A (N-arylation).

    • Solution: Switch to RuPhos or tBuBrettPhos . These are superior for primary aliphatic amines. Ensure the Toluene is strictly anhydrous.

  • Problem: Mixture of linear and cyclic products.

    • Solution: Control the temperature.[2] Lower temperatures (60°C) favor N-arylation (kinetic product). Higher temperatures (>100°C) with monodentate phosphines favor the thermodynamic cyclic product.

  • Problem: Isomerization of Allene to Alkyne.

    • Solution: Avoid strong bases like

      
       if possible; 
      
      
      
      or
      
      
      are milder. Keep reaction times short.

References

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science, 2011, 2, 57-68. Link

  • Ma, S. "Electrophilic Addition and Cyclization Reactions of Allenes." Accounts of Chemical Research, 2009, 42, 1679–1688. Link

  • Landge, V. G., et al. "Amine-Directed Mizoroki-Heck Arylation of Free Allylamines."[4] Organic Chemistry Frontiers, 2022, 9, 1967-1974.[4] Link

  • Kang, S. K., et al. "Palladium-catalyzed intramolecular coupling between aryl iodides and allyl moieties." Journal of the American Chemical Society, 2005, 127, 72-73.[5] Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in allenyl amine hydroamination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Allenyl Amine Hydroamination Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Gold Standard" Paradox

Welcome to the technical support interface for gold-catalyzed hydroamination. While Au(I) catalysis is the premier method for cyclizing amino-allenes into pyrrolidines, piperidines, and vinyl-substituted heterocycles, it is notoriously sensitive to "hidden" variables.

If you are experiencing low yields, the issue rarely lies with the fundamental connectivity of your substrate. It is almost always a kinetic bottleneck caused by catalyst deactivation , improper proton management , or the non-innocent role of silver additives .

This guide bypasses generic advice to target the specific failure modes of the allenyl amine catalytic cycle.

Module 1: The "Silver Effect" & Catalyst Activation

Symptom: Inconsistent yields between batches; reaction stalls despite fresh catalyst; "off" regioselectivity.

Technical Insight: Many protocols generate the active cationic gold species in situ by mixing L-Au-Cl with AgX (e.g., AgOTf, AgSbF6). However, silver is not innocent . Excess silver can form heterobimetallic resting states (Au-Ag) or


-gold 

-silver acetylides (if terminal alkynes are present), effectively sequestering your catalyst. Furthermore, AgCl precipitates can trap active gold species.

Q: I am using 5 mol% PPh3AuCl and 5 mol% AgOTf. Why is conversion stuck at 40%? A: You likely have a "Silver Effect" interference. Silver salts can induce a switch in regioselectivity or inhibit turnover by forming off-cycle intermediates.[1]

  • Immediate Fix: Switch to a discrete, silver-free cationic gold catalyst like the Gagosz catalyst (Ph3PAuNTf2) or [IPrAu(MeCN)]SbF6. These are pre-activated and eliminate silver interference entirely.

  • Alternative: If you must use silver, filter the reaction mixture through a Celite plug after catalyst generation (stir AuCl + AgX for 10 mins) but before adding the substrate. This removes the AgCl precipitate which can act as a heterogeneous surface for catalyst decomposition.

Q: My reaction turns purple/black immediately upon heating. A: This is "Colloidal Gold" formation (reduction of Au(I) to Au(0)).

  • Cause: Amine substrates are reducing agents. If the catalytic cycle is slow (specifically the protodeauration step), the resting state (vinyl gold) is vulnerable to reduction.

  • Fix:

    • Exclude Light: Wrap the flask in foil.

    • Stabilizing Ligands: Switch from simple phosphines (

      
      ) to N-Heterocyclic Carbenes (NHC) like IPr  or IMes . The strong 
      
      
      
      -donation of NHCs stabilizes the Au(I) center against reduction.
Module 2: Regioselectivity (5-exo vs. 6-endo)

Symptom: Formation of the wrong ring size or inseparable mixtures of isomers.

Technical Insight: Regioselectivity in allene hydroamination is governed by the interplay between ligand electronics and kinetic vs. thermodynamic control .

  • 5-exo-dig: Kinetic product (usually favored by terminal allenes).

  • 6-endo-dig: Thermodynamic product (often favored by internal allenes or specific ligand environments).

Q: I need the 6-membered ring (piperidine), but I'm getting the 5-membered vinyl pyrrolidine. A: You are fighting Baldwin's rules and the natural kinetic preference of gold.

  • The "Switch": Change the oxidation state or metal.

    • Gold(III):

      
       or 
      
      
      
      often favors the thermodynamic 6-endo product more than Au(I).
    • Palladium(II): Pd-catalyzed hydroamination almost exclusively favors the 6-endo pathway via a

      
       intermediate, unlike the outer-sphere attack on Au(I).
      
  • Ligand Tuning: Use a bulky, electron-rich ligand (e.g., BrettPhos or JohnPhos ). Steric bulk destabilizes the transition state for the 5-exo attack.

Q: How do I control


 selectivity of the exocyclic alkene in 5-exo cyclizations? 
A:  This is controlled by the protodeauration  step.
  • Mechanism: The stereochemistry is set when the vinyl-gold intermediate is protonated.

  • Fix: Lower the temperature to 0°C or -20°C. Higher temperatures promote isomerization of the vinyl-gold intermediate before protonation.

Module 3: The Protodeauration Bottleneck

Symptom: High consumption of starting material, but low isolated yield; mass spec shows "M+Au" peaks.

Technical Insight: The catalytic cycle has two main barriers:

  • Nucleophilic Attack: Accelerated by electron-poor ligands (making Au more electrophilic).

  • Protodeauration (Turnover): Accelerated by electron-rich ligands (making the C-Au bond more basic). Trade-off: If your ligand is too electron-poor (e.g.,

    
    ), the catalyst activates the allene quickly but gets "stuck" as a stable vinyl-gold species because it cannot accept a proton to release the product.
    

Q: My reaction is sluggish. Should I add acid? A: Yes, but be careful.

  • The Fix: Add 10-20 mol% of a mild proton source like PPTS (Pyridinium p-toluenesulfonate) or HNTf2 . This assists the rate-limiting protodeauration step without degrading the acid-labile enamine/imine products.

  • Solvent Effect: Switch to a more polar solvent (DCM

    
     Nitromethane). Proton transfer is faster in polar media.
    
Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting based on the specific failure mode observed.

HydroaminationTroubleshooting Start Start: Low Yield Analysis CheckColor Is reaction mixture purple/black? Start->CheckColor Colloidal Issue: Catalyst Decomposition (Au0) Fix: Switch to NHC Ligand (IPr) & Exclude Light CheckColor->Colloidal Yes CheckSM Is SM consumed? CheckColor->CheckSM No Stalled Issue: Catalyst Poisoning or 'Silver Effect' CheckSM->Stalled No (SM remains) WrongProd Issue: Wrong Regioisomer (5-exo vs 6-endo) CheckSM->WrongProd Yes (Wrong Product) StuckInt Issue: Slow Protodeauration (Product stuck on Au) CheckSM->StuckInt Yes (Mass Balance Missing) SilverFix Fix: Use Discrete Catalyst (Ph3PAuNTf2) or Filter AgCl Stalled->SilverFix RegioFix Fix: Switch Metal (Pd vs Au) or Ligand Bulk (JohnPhos) WrongProd->RegioFix ProtoFix Fix: Add PPTS (10 mol%) or Switch to Electron-Rich Ligand StuckInt->ProtoFix

Caption: Decision tree for isolating the root cause of catalytic failure in gold-mediated hydroamination.

Standardized Protocol: Intramolecular Hydroamination

Context: This protocol uses a discrete catalyst to eliminate silver effects and includes a mild acid additive to ensure turnover.

Reagents:

  • Substrate:

    
    -allenyl carbamate/amine (1.0 equiv)
    
  • Catalyst: Ph3PAuNTf2 (Gagosz Catalyst) - 2-5 mol%

  • Additive: PPTS (10 mol%) - Optional, use if turnover is slow.

  • Solvent: Anhydrous Dichloromethane (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation (Benchtop stable, but moisture sensitive):

    • Flame-dry a reaction vial and equip with a magnetic stir bar.

    • Cool to room temperature under a stream of

      
       or Ar.
      
  • Substrate Addition:

    • Add the allenyl amine substrate (1.0 equiv).

    • Add anhydrous DCM. Note: Toluene can be used for higher temperatures, but DCM often gives better rates for Au(I).

  • Catalyst Addition:

    • Add Ph3PAuNTf2 (2-5 mol%) in one portion.

    • Critical: If the solution turns dark immediately, repeat with exclusion of light (foil) and degassed solvent.

  • Monitoring:

    • Stir at Room Temperature.

    • Monitor by TLC or LCMS every 30 minutes.

    • Checkpoint: If reaction stalls at 50% conversion after 2 hours, add PPTS (10 mol%).

  • Workup (Crucial for Yield):

    • Do not perform an acidic aqueous wash (product enol ethers/enamines are hydrolytically unstable).

    • Filter the reaction mixture through a small pad of basic alumina or silica treated with 1%

      
      .
      
    • Concentrate under reduced pressure.

Summary of Troubleshooting Data
IssueIndicatorPrimary CauseRecommended Solution
Decomposition Purple/Black precipitateReduction of Au(I) to Au(0)Use NHC ligands (IPrAuCl + AgOTf); Exclude light.
Low Conversion SM remains, catalyst active"Silver Effect" / Chloride inhibitionFilter AgCl or use Ph3PAuNTf2 (Silver-free).
Stalled Reaction Reaction stops at ~50%Product inhibition / Catalyst deathAdd 10 mol% PPTS; Increase catalyst loading in portions.
Wrong Isomer 5-exo instead of 6-endoKinetic control dominanceSwitch to Pd(II) or Au(III); Increase Temp; Bulky ligands.
Hydrolysis Aldehyde/Ketone in productUnstable enamine productAvoid acidic workup; Use basic alumina filtration.
References
  • Mechanistic Overview & Silver Effects

    • Veguillas, M., et al. (2019). Silver Effect in Regiodivergent Gold-Catalyzed Hydroaminations. ACS Catalysis.[2][3][4] Link

  • Protodeauration & Rate Limiting Steps

    • Weber, D., & Gagné, M. R. (2009). The Role of Protodeauration in Gold-Catalyzed Hydroamination. Organic Letters. Link

  • Enantioselective Hydroamination (Counterion Effects)

    • LaLonde, R. L., Sherry, B. D., Kang, E. J., & Toste, F. D. (2007).[5][6] Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society.[2] Link

  • The "Gagosz Catalyst" (Discrete Au(I))

    • Gagosz, F. (2005). Phosphine Gold(I) Bis(trifluoromethanesulfonyl)imidate Complex as a Highly Efficient Catalyst. Organic Letters. Link

  • Ligand Effects on Regioselectivity

    • Widenhoefer, R. A. (2008). Gold-Catalyzed Hydroamination of C-C Multiple Bonds. Chemical Reviews. Link

Sources

Technical Guide: Stability of Allene Moiety Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The Allene Integrity Crisis: An Overview

The allene moiety (


) represents a unique challenge in organic synthesis. Its cumulative double bond system creates an orthogonal 

-network that is thermodynamically less stable than its conjugated diene or alkyne isomers.

In drug development, allenes are increasingly prized for their axial chirality and rigid geometry (e.g., Enprostil). However, a common "failure mode" occurs during the removal of protecting groups (acetals, silyl ethers, esters) using acidic hydrolysis. The acid required to cleave the protecting group often inadvertently activates the allene, leading to hydration (forming ketones) or isomerization (forming alkynes).

This guide provides the mechanistic understanding and protocols necessary to navigate this chemoselectivity challenge.

Mechanistic Failure Modes

To preserve the allene, you must understand how it dies. In acidic media, the allene acts as a nucleophile. The site of protonation dictates the degradation pathway.

The Degradation Pathways (Visualized)

The following diagram illustrates the kinetic vs. thermodynamic outcomes of acid exposure.

AlleneDegradation Allene Allene (R-CH=C=CH-R) AllylicCat Allylic Cation (Stabilized, Kinetic) Allene->AllylicCat Terminal Protonation (Major Pathway) VinylCat Vinyl Cation (High Energy, C2 attack) Allene->VinylCat Central Protonation (Rare/Specific Subst.) Proton H+ Source Proton->Allene Enol Enol Intermediate AllylicCat->Enol +H2O Alkyne Alkyne (Thermodynamic Isomer) AllylicCat->Alkyne -H+ (Elimination) VinylCat->Alkyne Rearrangement Ketone Ketone/Aldehyde (Hydration Product) Enol->Ketone Tautomerization

Figure 1: Mechanistic bifurcation of allene decomposition under acidic conditions. Terminal protonation leading to hydration (ketone formation) is the dominant pathway for most substituted allenes.

Key Mechanistic Insights
  • Terminal Protonation (The Main Threat): Protons prefer to attack the terminal carbons (C1 or C3) because the resulting carbocation is allylic and resonance-stabilized. This intermediate is rapidly trapped by water to form a ketone.

  • Electronic Effects:

    • Electron-Rich Allenes (e.g., Allenyl Ethers): Extremely acid-sensitive. The oxygen lone pair stabilizes the intermediate cation, accelerating hydrolysis to enals/enones.

    • Electron-Deficient Allenes (e.g., Allenyl Esters): More robust. The electron-withdrawing group destabilizes the transition state for protonation, effectively "shielding" the allene from mild acids.

Stability Data & Acid Selection

Not all acids are created equal. The following table summarizes the stability of a standard di-substituted allene against common hydrolytic conditions.

Acid ClassReagent ExamplepKa (approx)Allene StabilityRecommended Application
Weak Organic Pyridinium p-toluenesulfonate (PPTS)5.2High Cleaving THP ethers or acetals with minimal risk.
Weak Organic Acetic Acid (AcOH) in THF4.8High General hydrolysis; requires heat which may risk isomerization.
Strong Organic p-Toluenesulfonic acid (pTsOH)-2.8Moderate Risk Zone. Use only at 0°C or with short reaction times.
Mineral Acid HCl / H2SO4 (Dilute)-7 to -3Low High risk of hydration to ketone. Avoid if possible.
Lewis Acid Cerium(III) Triflate / Er(OTf)3N/AHigh Gold Standard for chemoselective acetal cleavage in presence of allenes.

Experimental Protocols

Protocol A: The "Stress Test" (Stability Screen)

Use this to determine if your specific allene substrate can survive the conditions required for your next step.

  • Preparation: Dissolve 10 mg of your allene substrate in 0.5 mL of the target solvent (e.g., MeOH/THF 1:1).

  • Control: Take a T0 (Time Zero) TLC or LC-MS sample.

  • Acid Addition: Add 0.1 equivalents of the acid catalyst (e.g., pTsOH).

  • Monitoring:

    • Monitor by TLC every 15 minutes for 1 hour.

    • Look for: Disappearance of the allene spot and appearance of a more polar spot (Ketone) or a spot with similar Rf but different staining (Alkyne isomer).

  • Validation: If >5% degradation is observed within 30 mins, switch to Protocol B .

Protocol B: Chemoselective Acetal Hydrolysis

Designed to remove acetal/ketal protecting groups while preserving the allene.

Reagents:

  • Substrate (Allene-Acetal)

  • Cerium(III) Triflate [Ce(OTf)3] or Erbium(III) Triflate [Er(OTf)3][1]

  • Solvent: Wet Nitromethane (

    
    ) or THF/Water.
    

Procedure:

  • Dissolve substrate (1.0 equiv) in wet nitromethane (0.1 M concentration). Note: If nitromethane is incompatible, use THF containing 5 equivalents of water.

  • Add Ce(OTf)3 (5-10 mol%).

  • Stir at Room Temperature (20-25°C).

  • Monitor: Check TLC for the conversion of acetal (less polar) to aldehyde/alcohol (more polar).

  • Quench: Upon completion, add saturated aqueous

    
    . Do not  let the reaction sit after completion, as Lewis acids can eventually isomerize the allene.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Why this works: Lanthanide triflates act as mild Lewis acids that coordinate preferentially to the acetal oxygens, catalyzing hydrolysis without generating a high concentration of free protons (


) that would attack the allene 

-system.

Troubleshooting Guide (FAQ)

Issue 1: "My allene turned into a ketone."

Diagnosis: You have triggered Acid-Catalyzed Hydration . Root Cause: The acid strength was too high, or water concentration was too high relative to the reaction rate. Solution:

  • Switch from mineral acids (HCl) to buffered organic acids (PPTS).

  • Lower the temperature to 0°C.

  • Critical: If the allene is electron-rich (e.g., attached to an ether or amine), acidic hydrolysis is likely impossible without degradation. Consider an oxidative cleavage strategy or a different protecting group strategy upstream.

Issue 2: "I lost my optical activity (Racemization)."

Diagnosis: Axial-to-Planar relaxation. Root Cause: Even if the allene didn't chemically decompose, the formation of a transient vinyl cation or allylic cation intermediate can be reversible. If the proton adds and then leaves, the intermediate (which may be planar) can re-form the allene as a racemate. Solution:

  • Avoid thermodynamic equilibrium. Stop the reaction exactly when the protecting group is cleaved.

  • Use strictly kinetic conditions (low temp, short time).

Issue 3: "I see a new spot with similar polarity (Isomerization)."

Diagnosis: Allene-to-Alkyne rearrangement.[2] Root Cause: This is a thermodynamic sink. Alkynes are generally more stable than allenes. This often happens if the reaction is heated. Solution:

  • Eliminate Heat: Never reflux an allene in acidic media.

  • Check Solvents: Protic solvents (MeOH, EtOH) facilitate proton transfer needed for isomerization. Switch to Aprotic solvents (DCM, THF) with controlled stoichiometric water.

Decision Matrix for Condition Selection

Use this logic flow to select the correct hydrolysis condition.

DecisionTree Start Start: Hydrolysis of PG in presence of Allene CheckElectronic Is Allene Electron-Rich? (e.g., -OR, -NR2 attached) Start->CheckElectronic RichYes YES: High Risk CheckElectronic->RichYes RichNo NO: Isolated/Deficient CheckElectronic->RichNo Stop STOP: Acid Hydrolysis Fails. Redesign Route. RichYes->Stop CheckAcid Select Acid System RichNo->CheckAcid OptionA Use PPTS / Wet MeOH (Mildest) CheckAcid->OptionA Standard PG OptionB Use Ce(OTf)3 / Wet THF (Chemoselective) CheckAcid->OptionB Difficult PG

Figure 2: Logic flow for selecting hydrolysis conditions based on allene electronic properties.

References

  • Mechanism of Allene Hydration

    • Caserio, M. C., et al. (1967). "The Acid-Catalyzed Hydration of Allenes." Journal of the American Chemical Society.
  • Allene Stability & Reactivity

    • Ma, S. (2005).
  • Chemoselective Hydrolysis Methods

    • Dalpozzo, R., et al. (2004).[1] "Erbium(III) Triflate as a Gentle Lewis Acid Catalyst for Chemoselective Cleavage of Acetals." Synthesis.

  • General Allene Chemistry

    • Brummond, K. M. (2011).[3] "Allene chemistry."[2][3][4][5][6] The Molecular Encyclopedia.

    • (General Overview & Properties)

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of Allenyl vs. Propargyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Allenyl Amines , comparing them directly with their structural isomers, Propargyl Amines . It is designed for researchers requiring precise structural elucidation of unsaturated amine derivatives.

Executive Summary

Allenyl amines (


) and propargyl amines (

) are isomeric species frequently encountered in organic synthesis and drug development (e.g., as suicide substrates for amine oxidases). While they share a molecular weight, their gas-phase ion chemistry differs significantly due to the distinct electronic environments of the nitrogen lone pair: conjugation in allenyl amines vs. induction in propargyl amines.

This guide delineates the specific fragmentation pathways—specifically cyclization-induced rearrangement in allenyl amines versus


-cleavage  in propargyl amines—providing a robust workflow for their differentiation.
Technical Deep Dive: The Mechanistic Divergence

The core distinction in the mass spectra of these isomers arises from the stability of the radical cation (


) formed upon electron ionization (EI) and the subsequent rearrangement capabilities.
A. Propargyl Amines: The Linear Pathway

Propargyl amines behave similarly to standard aliphatic amines but are influenced by the alkyne group.

  • Dominant Mechanism:

    
    -Cleavage .[1][2] The radical cation loses a hydrogen atom or an alkyl group adjacent to the nitrogen to form a resonance-stabilized iminium ion.
    
  • Secondary Mechanism: Formation of the Propargyl Cation (

    
    , m/z 39). The propargyl moiety is a stable leaving group, often appearing as a high-intensity peak.
    
B. Allenyl Amines: The Cyclization Pathway

Allenyl amines are cumulated enamines . The nitrogen lone pair is in direct resonance with the allenic


-system, making the 

-carbon nucleophilic.
  • Dominant Mechanism: Cyclization . Upon ionization, the radical cation often undergoes an intramolecular cyclization (typically 5-endo-trig or 5-exo-dig depending on substitution) to form a cyclic pyrrolinium-type ion .

  • Diagnostic Consequence: This cyclization stabilizes the molecular ion (

    
    ) or leads to specific cyclic fragments (e.g., substituted pyrroles) that are absent in the propargyl spectrum.
    
Comparative Analysis: Diagnostic Fragmentation Patterns

The following table summarizes the key spectral differences between N,N-dimethylallenylamine and N,N-dimethylpropargylamine (Model MW: 83 Da).

FeaturePropargyl Amine (

)
Allenyl Amine (

)
Molecular Ion (

)
Weak to Moderate intensity.Higher Intensity (stabilized by resonance/cyclization).
Base Peak Often

(H loss) or m/z 39 (

).
Often

(Methyl loss) or cyclic fragment.
Diagnostic Ion 1 m/z 39 (

) - Very Strong.
m/z 41/42 (Cyclic fragments) - Moderate/Strong.
Diagnostic Ion 2 m/z 82 (

iminium).
m/z 68 (

from N-alkyl).
Key Pathway Linear

-cleavage.
Cyclization to dihydropyrrole/pyrrole species.
Low Energy CID Loss of neutral propargyl radical.Loss of alkene/ketene via rearrangement.
Visualizing the Pathways

The following diagram illustrates the divergent fragmentation logic. Propargyl amines follow a "Linear Loss" model, while Allenyl amines follow a "Cyclization-Stabilization" model.

FragmentationPathways Propargyl Propargyl Amine (Linear Isomer) Ionization_P Ionization (EI) Propargyl->Ionization_P Allenyl Allenyl Amine (Cumulated Isomer) Ionization_A Ionization (EI) Allenyl->Ionization_A AlphaCleavage α-Cleavage (Loss of H•) Ionization_P->AlphaCleavage Major Path PropargylIon Propargyl Cation (m/z 39) Ionization_P->PropargylIon C-N Bond Break Resonance Resonance Stabilization (Enamine Character) Ionization_A->Resonance Cyclization Cyclization (Pyrrolinium Ion Formation) Resonance->Cyclization Radical Attack on γ-C Frag_Cyclic Cyclic Fragments (m/z 41, 67, 68) Cyclization->Frag_Cyclic Ring Fragmentation

Figure 1: Divergent fragmentation pathways. Propargyl amines favor linear cleavage (blue), while allenyl amines favor cyclization (red).

Experimental Protocol: Differentiation Workflow

To reliably distinguish these isomers, use this self-validating protocol.

Prerequisites:

  • Instrument: GC-MS (EI, 70 eV) or ESI-MS/MS (for softer ionization).

  • Solvent: Non-protic solvent (e.g., Dichloromethane) to prevent hydrolysis of the enamine.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dilute sample to 10 ppm in DCM.

    • Critical: Inject immediately. Allenyl amines are prone to polymerization or hydrolysis.

  • Acquisition (GC-MS):

    • Use a low-polarity column (e.g., DB-5MS) to separate isomers if present in a mixture.

    • Scan Range: m/z 30–300.

  • Data Analysis (The "Decision Tree"):

    • Check m/z 39: Is it the base peak or >80% relative abundance?

      • Yes

        
         Suspect Propargyl Amine .
        
    • Check Molecular Ion (

      
      ):  Is it robust (>20%)?
      
      • Yes

        
         Suspect Allenyl Amine  (Cyclic stability).
        
    • Look for "M-15" vs "M-1":

      • Propargyl amines often show dominant

        
         (loss of 
        
        
        
        -H).
      • Allenyl amines often show dominant

        
         (loss of N-alkyl group) due to cyclic iminium formation.
        
  • Validation (Derivatization):

    • If ambiguous, add

      
        to the sample.
      
    • Propargyl: Acetylenic proton (

      
      ) exchanges slowly or requires base.
      
    • Allenyl: Rapid hydrolysis to the corresponding aldehyde/ketone due to enamine character.

References
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing -cleavage rules for amines).
  • Banwell, M. G., et al. (2015). "Synthesis of Pyrrolines via Cyclization of Allenyl Amines." Journal of Organic Chemistry. Link (Demonstrates the cyclization propensity of allenyl amines).

  • Hsu, F. F., & Turk, J. (2007). "Differentiation of 1-O-alk-1'-enyl-2-acyl and 1-O-alkyl-2-acyl glycerophospholipids by multiple-stage linear ion-trap mass spectrometry." Journal of the American Society for Mass Spectrometry.[3] Link (Analogous differentiation of vinyl ether vs alkyl ether lipids).

  • Navarro-Vázquez, A. (2015). "Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides." Beilstein Journal of Organic Chemistry. Link (Discusses the thermodynamic stability and isomerization of these species).

  • NIST Chemistry WebBook. "N,N-Dimethyl-2-propynylamine Mass Spectrum." Link (Reference spectrum for the propargyl isomer).

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Penta-3,4-dien-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and validating elemental analysis standards for Penta-3,4-dien-1-amine Hydrochloride. As a reactive building block potentially utilized in pharmaceutical and specialty chemical synthesis, the precise confirmation of its elemental composition is a non-negotiable aspect of quality control, ensuring stoichiometric accuracy and sample purity. This document moves beyond mere procedural lists to explain the causality behind methodological choices, empowering researchers and drug development professionals to generate trustworthy and reproducible data.

Theoretical Elemental Composition: The Analytical Benchmark

The first step in any elemental analysis workflow is to establish the theoretical "true value" based on the compound's molecular formula. This calculated composition serves as the benchmark against which all experimental results are measured.

Penta-3,4-dien-1-amine hydrochloride, an allene-containing primary amine salt, has the following chemical structure:

[H₃N⁺–CH₂–CH₂–CH=C=CH₂]Cl⁻

  • Molecular Formula: C₅H₁₀ClN

  • Molecular Weight: 119.60 g/mol

Based on this, the theoretical weight percentages of each element are calculated and presented in Table 1.

Table 1: Theoretical Elemental Composition of Penta-3,4-dien-1-amine HCl

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.011560.05550.21
HydrogenH1.0081010.0808.43
ChlorineCl35.453135.45329.64
NitrogenN14.007114.00711.71
Total 119.60 100.00

Primary Methodology: High-Temperature Combustion Analysis (CHNS/X)

The gold standard for determining carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis, often referred to as CHN or CHNS analysis.[1] Modern elemental analyzers can be equipped with modules to simultaneously or sequentially determine halogens (X) and sulfur (S).

The core principle involves the complete and instantaneous combustion of a precisely weighed sample in an oxygen-rich atmosphere.[2][3] This process, known as dynamic flash combustion, converts the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, and HCl).

Causality in Analyzing Amine Hydrochloride Salts

Amine hydrochlorides present a unique challenge compared to neutral organic compounds. The presence of the hydrochloride salt can influence combustion dynamics, and the resulting hydrogen chloride gas must be properly managed.

  • Sample Encapsulation: The use of tin capsules has been shown to be more effective than aluminum for amine hydrochlorides.[4] The highly exothermic reaction of tin with oxygen during combustion creates a localized high-temperature environment (approx. 1800 °C), which aids in the complete decomposition of the sample.

  • Halogen Trapping: When not measuring chlorine, or to protect downstream components, halogens must be scrubbed from the gas stream. A modified post-treatment tube containing silver on alumina effectively removes hydrogen halides, preventing the poisoning of the copper catalyst used for NOx reduction.[4]

Experimental Protocol for CHN and Cl Analysis

The following protocol outlines a self-validating system for the elemental analysis of Penta-3,4-dien-1-amine HCl.

A. Instrument Calibration & Validation:

  • Calibration: Calibrate the instrument using a Certified Reference Material (CRM) with a matrix similar to the analyte, if possible. Acetanilide or other primary amine standards are suitable. The calibration curve should be established based on varying weights of the CRM.

  • Validation: Run a mid-point CRM as a sample. The result must fall within the accepted tolerance (typically ±0.3% absolute) of the certified value before proceeding.[5]

B. Sample Preparation:

  • Drying: Ensure the sample is completely dry, as residual moisture will inflate hydrogen and oxygen values and decrease other elemental percentages. Dry the sample under vacuum at a mild temperature.

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of Penta-3,4-dien-1-amine HCl into a tin capsule.[1] Record the weight to at least five decimal places.

  • Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and no atmospheric gases are trapped inside.

C. CHN Analysis Workflow:

  • Introduction: Place the encapsulated sample into the instrument's autosampler.

  • Combustion: The sample is dropped into a vertical quartz tube furnace heated to 950-1100 °C and flushed with pure oxygen.[5]

  • Gas Purification & Reduction: The resulting gas mixture (CO₂, H₂O, NOx, HCl, O₂) flows through a secondary furnace containing reagents. Tungstic anhydride or other catalysts ensure complete oxidation. The gases then pass through a tube of reduced copper at ~650 °C to convert NOx into elemental N₂ and remove excess O₂.

  • Separation & Detection: The purified gas stream (He carrier + CO₂, H₂O, N₂) passes through a chromatographic column that separates the individual gases. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a pure helium reference stream.[6]

D. Chlorine Analysis Workflow:

  • Combustion: The sample is combusted in a similar manner, often in a separate furnace tube optimized for halogen determination.

  • Absorption: The resulting hydrogen chloride (HCl) gas is passed into an absorption solution.

  • Detection: The amount of chloride is quantified, typically via microcoulometric titration.[3][7] This method measures the electrical current required to precipitate all chloride ions with silver ions, providing a highly sensitive and absolute measurement.

Visualization of the Analytical Workflow

The following diagram illustrates the sequential steps involved in the elemental analysis of Penta-3,4-dien-1-amine HCl.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_halogen Halogen Line (Separate Analysis) cluster_output Data Processing weigh 1. Weigh Sample (1-3 mg) encap 2. Encapsulate in Tin Foil weigh->encap autosampler 3. Load Autosampler encap->autosampler combustion_cl 4a. Combustion encap->combustion_cl combustion 4. Flash Combustion (~1000°C in O2) autosampler->combustion reduction 5. Gas Purification & NOx Reduction to N2 combustion->reduction separation 6. GC Separation (CO2, H2O, N2) reduction->separation detection 7. TCD Detection separation->detection calculation 8. Calculate % Element (vs. CRM Calibration) detection->calculation absorption 5a. Absorption of HCl combustion_cl->absorption titration 6a. Microcoulometric Titration absorption->titration titration->calculation report 9. Final Report calculation->report

Caption: Workflow for CHN and Cl elemental analysis.

Method Validation and Comparative Standards

Trustworthiness in elemental analysis is built upon the consistent use of Certified Reference Materials (CRMs). These are highly pure, stable compounds with well-characterized elemental compositions, manufactured under stringent ISO 17034 and 17025 standards.[8] They serve not as mere alternatives, but as essential tools for calibration, validation, and quality control.[9]

Table 2: Comparison of Common Organic Analytical Standards (OAS) for Method Validation

Standard NameMolecular FormulaTheoretical %NTheoretical %CTheoretical %HKey Characteristics & Use Case
AcetanilideC₈H₉NO10.3671.096.71A universally accepted standard for CHN analysis; stable and non-hygroscopic.
SulfanilamideC₆H₈N₂O₂S16.2741.854.68Excellent for validating systems that also measure sulfur (S).
AtropineC₁₇H₂₃NO₃4.8470.568.01A more complex molecule, useful for verifying combustion efficiency on challenging matrices.
2,4-DinitrophenylhydrazineC₆H₆N₄O₄28.2836.373.05High nitrogen content makes it ideal for calibrating the upper range of the N detector.
5-Chloro-2-aminobenzoic acidC₇H₆ClNO₂8.1649.003.52A useful CRM for validating combined CHN and Chlorine analysis due to the presence of both N and Cl.

Note: The choice of CRM should ideally reflect the approximate elemental composition of the analyte.

Data Acceptance and Logical Validation Framework

For pharmaceutical and high-purity chemical applications, experimental results must fall within a narrow window of the theoretical values. A widely accepted criterion, cited by journals from the American Chemical Society, is an absolute deviation of ±0.4% .[1][10] For example, for Penta-3,4-dien-1-amine HCl, an experimental carbon value between 49.81% and 50.61% would be considered acceptable.

The logical flow from sample to validated result is critical for ensuring data integrity.

Validation_Logic cluster_input cluster_process cluster_validation cluster_output Sample Test Sample (Penta-3,4-dien-1-amine HCl) Analysis Combustion Analysis (Protocol 2.2) Sample->Analysis Sample_Check Sample Result within ±0.4% of Theoretical? Analysis->Sample_Check CRM Run Certified Reference Material CRM_Check CRM Result within ±0.3% of True Value? CRM->CRM_Check CRM_Check->Analysis Calibrate/ Service CRM_Check->Sample_Check Proceed Fail Result: FAIL (Investigate & Re-run) CRM_Check->Fail No Pass Result: PASS (Validated Data) Sample_Check->Pass Yes Sample_Check->Fail No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Penta-3,4-dien-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Penta-3,4-dien-1-amine hydrochloride, a specialized amine salt, requires meticulous handling protocols. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Precaution

While a specific, peer-reviewed Safety Data Sheet (SDS) for Penta-3,4-dien-1-amine hydrochloride is not broadly available, we can establish a robust safety profile by analyzing structurally analogous amine hydrochlorides. This approach, grounded in established chemical principles, allows us to anticipate and mitigate risks effectively. Amines as a class, and their hydrochloride salts, are known to present significant hazards.

The primary threats posed by this and similar compounds are acute upon contact. The hydrochloride salt form can make the compound dusty and easily airborne, while the amine functional group drives its corrosive and irritant properties. Based on data from similar structures like Pent-3-en-1-amine hydrochloride and Pent-3-yn-1-amine hydrochloride, we can anticipate the following hazards:

Hazard ClassGHS Hazard StatementAnticipated Effect
Acute Toxicity, OralH302: Harmful if swallowedIngestion can lead to significant health issues.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can cause redness, inflammation, or chemical burns.
Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in severe damage and requires immediate attention.
STOT, Single ExposureH335: May cause respiratory irritationInhalation of the powder or dust can irritate the respiratory tract.

These hazards necessitate a comprehensive control strategy, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.

The Hierarchy of Controls: A Proactive Safety Framework

Before we even consider PPE, we must apply the hierarchy of controls. This framework prioritizes strategies that eliminate or reduce the hazard at its source. PPE, while essential, is the last line of defense.

Hierarchy_of_Controls cluster_2 Least Effective Elimination Elimination (Not Applicable for this Topic) Substitution Substitution (Not Applicable for this Topic) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for handling hazardous chemicals.

For handling Penta-3,4-dien-1-amine hydrochloride, our focus begins with Engineering Controls . All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. Administrative Controls , such as Standard Operating Procedures (SOPs) and designated work areas, further minimize risk.

Core PPE Protocol: Your Last Line of Defense

When direct handling is necessary, a robust PPE ensemble is mandatory.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to EN166 or AS/NZS 1337.1 standards are required at all times. These provide a seal around the eyes to protect against dust, splashes, and vapors.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling larger quantities, preparing solutions), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.

  • Causality: The anticipated serious eye irritation (H319) necessitates this stringent level of protection. The presence of an eyewash station and a safety shower within immediate proximity to the workstation is a non-negotiable facility requirement.

Skin and Body Protection
  • Gloves:

    • Selection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common starting point, but it is critical to consult the glove manufacturer's data for breakthrough times and permeation rates for amine compounds.

    • Procedure: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.

  • Protective Clothing:

    • A full-length, buttoned laboratory coat must be worn to protect skin and personal clothing.

    • Consider a chemically resistant apron for additional protection during transfer or solution preparation.

    • Do not wear shorts or open-toed shoes in the laboratory. Protective boots may be required depending on the scale of the operation.

  • Causality: The

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.